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  • Product: Tert-butyl 2-(2-bromoethoxy)benzoate
  • CAS: 1803582-73-1

Core Science & Biosynthesis

Foundational

Spectroscopic Signature of tert-butyl 2-(2-bromoethoxy)benzoate: A Comprehensive 1H and 13C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Tert-butyl 2-(2-bromoethoxy)benzoate is a functionalized aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules. Its structure combines a benzoate ester with a bromoethoxy side chain, offering multiple reaction sites for further chemical modification. Accurate characterization of this compound is essential for quality control, reaction monitoring, and ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of tert-butyl 2-(2-bromoethoxy)benzoate, offering a foundational spectroscopic reference for researchers working with this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of tert-butyl 2-(2-bromoethoxy)benzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the bromoethoxy group, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the ester and bromo functionalities, as well as the electronic environment of the benzene ring.

Table 1: Predicted ¹H NMR Data for tert-butyl 2-(2-bromoethoxy)benzoate in CDCl₃

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.58Singlet9H-C(CH₃)₃
b3.65Triplet2H-CH₂Br
c4.35Triplet2H-OCH₂-
d6.95Triplet1HAr-H
e7.05Doublet1HAr-H
f7.40Triplet1HAr-H
g7.80Doublet1HAr-H

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Tert-butyl Group (a): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.58 ppm.[1] This upfield chemical shift is characteristic of protons on a quaternary carbon shielded from deshielding effects.

  • Bromoethoxy Group (b, c): The bromoethoxy side chain gives rise to two distinct triplets. The methylene protons adjacent to the bromine atom (-CH₂Br, b ) are deshielded by the electronegative bromine and are predicted to resonate around 3.65 ppm. The methylene protons adjacent to the oxygen atom (-OCH₂-, c ) are further deshielded due to the stronger electronegativity of oxygen and their proximity to the aromatic ring, appearing at approximately 4.35 ppm. The triplet multiplicity for both signals arises from the coupling with the adjacent methylene group (n+1 rule, where n=2).

  • Aromatic Protons (d, e, f, g): The four protons on the disubstituted benzene ring are non-equivalent and are expected to appear in the aromatic region of the spectrum (6.5-8.0 ppm).[2] The proton ortho to the ester group (g ) is the most deshielded due to the anisotropic effect of the carbonyl group and is predicted to be a doublet around 7.80 ppm. The other aromatic protons will appear as a combination of doublets and triplets, with their precise chemical shifts and coupling patterns determined by their positions relative to the two substituents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Data for tert-butyl 2-(2-bromoethoxy)benzoate in CDCl₃

Chemical Shift (δ, ppm)Assignment
28.2-C(C H₃)₃
29.5-C H₂Br
68.0-OC H₂-
81.5-C (CH₃)₃
114.0Ar-C
121.0Ar-C
122.0Ar-C (quaternary)
131.5Ar-C
133.0Ar-C
158.0Ar-C-O (quaternary)
165.5C=O

¹³C NMR Spectrum Interpretation

The predicted ¹³C NMR spectrum confirms the carbon framework of tert-butyl 2-(2-bromoethoxy)benzoate.

  • Aliphatic Carbons: The carbons of the tert-butyl group appear upfield, with the methyl carbons at approximately 28.2 ppm and the quaternary carbon at around 81.5 ppm.[1] The carbon of the -CH₂Br group is expected around 29.5 ppm, while the carbon of the -OCH₂- group will be further downfield at about 68.0 ppm due to the oxygen's electronegativity.[3]

  • Aromatic and Carbonyl Carbons: The aromatic carbons resonate in the range of 110-160 ppm.[4] The carbon attached to the oxygen of the ethoxy group (Ar-C-O) is the most shielded among the substituted aromatic carbons, appearing around 158.0 ppm. The other aromatic carbons will have distinct chemical shifts based on their electronic environment. The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 165.5 ppm.[3]

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as tert-butyl 2-(2-bromoethoxy)benzoate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified tert-butyl 2-(2-bromoethoxy)benzoate sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can serve as an internal reference.[5][6] c. Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup (400 MHz NMR Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow and symmetrical peak shape.

3. ¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm (e.g., from -2 to 14 ppm). b. Use a standard 30° or 45° pulse angle. c. Set the acquisition time to 2-4 seconds. d. Set the relaxation delay to 1-2 seconds. e. Acquire a suitable number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. f. Process the data with Fourier transformation, phase correction, and baseline correction. g. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. h. Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 240 ppm (e.g., from -10 to 230 ppm). c. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets. d. Set the acquisition time to 1-2 seconds. e. Set the relaxation delay to 2-5 seconds. f. Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C. g. Process the data similarly to the ¹H spectrum. h. Calibrate the chemical shift scale by setting the CDCl₃ triplet to 77.16 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of tert-butyl 2-(2-bromoethoxy)benzoate with labels corresponding to the predicted NMR signals.

Caption: Molecular structure of tert-butyl 2-(2-bromoethoxy)benzoate with proton assignments.

Conclusion

This technical guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis of tert-butyl 2-(2-bromoethoxy)benzoate. The predicted data, based on established principles of NMR spectroscopy and comparison with related structures, serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data. This comprehensive spectroscopic information is crucial for ensuring the purity and structural integrity of tert-butyl 2-(2-bromoethoxy)benzoate in research and development settings, thereby supporting its potential applications in organic synthesis and drug discovery.

References

  • Advent Chembio. (n.d.). Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69886, Tert-butyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d0qo01247e1.pdf. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]

  • YouTube. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • New Journal of Chemistry - Rsc.org. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d0qo01247e1.pdf. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. Retrieved from [Link]

  • YouTube. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Dr. Kamlesh Kumar, Department of Chemistry, B.H.U. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 2-(2-bromoethoxy)benzoate

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Standardization Strategic Utility in Drug Development In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Standardization

Strategic Utility in Drug Development

In modern medicinal chemistry, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), macrocyclic kinase inhibitors, and antibody-drug conjugate (ADC) payloads—relies heavily on versatile, bifunctional building blocks. tert-Butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) has emerged as a critical scaffold in this domain.

As an ortho-substituted aromatic system, it provides a rigid geometric vector ideal for inducing specific conformational constraints in target molecules. More importantly, it offers orthogonal reactivity : a highly electrophilic primary alkyl bromide paired with a sterically shielded, acid-labile tert-butyl ester. This orthogonality allows chemists to perform complex nucleophilic conjugations without risking premature deprotection or unwanted side reactions at the carboxylate center.

Physicochemical Properties & Molecular Identity

Accurate physicochemical data is the foundation of robust reaction design. The table below summarizes the core quantitative metrics and structural identifiers for this building block, synthesized from authoritative supplier specifications .

PropertyValueStructural & Operational Significance
Chemical Name tert-Butyl 2-(2-bromoethoxy)benzoateBifunctional linker with orthogonal functional groups.
CAS Number 1803582-73-1Unique registry identifier for procurement and safety tracking.
Molecular Formula C₁₃H₁₇BrO₃Defines the exact atomic composition.
Molecular Weight 301.18 g/mol Critical for precise stoichiometric calculations in synthesis.
InChI Key ORNMBDVIHMFPGN-UHFFFAOYSA-NEnsures unambiguous digital chemical identification.
Core Scaffold Ortho-substituted BenzoateImposes a rigid spatial geometry for macrocyclization or linker vectors.
Storage Conditions 4°C, desiccated, protect from lightPrevents slow hydrolysis and photolytic degradation of the C-Br bond.

Mechanistic Causality: The Orthogonal Reactivity Profile

As a Senior Application Scientist, I emphasize that successful synthetic integration of this molecule requires a deep understanding of why its functional groups behave the way they do.

The Electrophilic Bromoethyl Ether: The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (Sₙ2). While the adjacent ether oxygen exerts a mild inductive electron-withdrawing effect, the primary carbon remains sterically accessible. This allows for rapid conjugation with amines, thiols, or phenols.

The tert-Butyl Ester Shield: The tert-butyl ester is not merely a placeholder; it is a strategic protective shield . During Sₙ2 reactions with nucleophiles (especially primary or secondary amines), methyl or ethyl esters are prone to unwanted amidation or transesterification. The massive steric bulk of the tert-butyl group completely blocks nucleophilic attack at the carbonyl carbon. Furthermore, it is entirely inert to the basic conditions (e.g., K₂CO₃) required for alkylation, ensuring the integrity of the carboxylate until intentional acidic cleavage is initiated.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Each protocol includes specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.

Protocol A: Finkelstein-Accelerated Sₙ2 Alkylation

Objective: Conjugation of a target nucleophile (e.g., a secondary amine) to the bromoethyl side chain.

Causality & Reagent Design:

  • Catalyst (KI): Primary bromides can exhibit sluggish Sₙ2 kinetics. Potassium iodide (0.1 eq) is introduced to facilitate a Finkelstein reaction , transiently converting the bromide into a highly reactive iodide intermediate, thereby accelerating the reaction and allowing for lower heating temperatures.

  • Base (K₂CO₃): A mild inorganic base neutralizes the generated hydrobromic acid. Stronger bases (e.g., NaH, KOtBu) are strictly avoided to prevent base-catalyzed elimination (E2) of the bromoethyl group into a useless vinyl ether.

Step-by-Step Methodology:

  • Initiation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend the secondary amine (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and KI (0.1 eq) in anhydrous acetonitrile (0.2 M).

  • Addition: Add tert-butyl 2-(2-bromoethoxy)benzoate (1.0 eq) dropwise at ambient temperature.

  • Propagation: Elevate the temperature to 65°C and maintain vigorous stirring for 12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the starting material mass signal (m/z 301 [M+H]⁺) is entirely replaced by the calculated product mass.

  • Isolation: Cool the mixture, filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Entropically-Driven Acidic Deprotection

Objective: Unmasking the carboxylic acid for downstream amide coupling.

Causality & Reagent Design:

  • Reagent (TFA): Because the tert-butyl ester is resistant to basic saponification, Trifluoroacetic acid (TFA) is used to protonate the carbonyl, facilitating an E1-type elimination of the tert-butyl cation.

  • Thermodynamic Driver: This cleavage generates isobutylene gas. The irreversible evolution of this gas provides a massive entropic driving force, pushing the deprotection to absolute completion.

Step-by-Step Methodology:

  • Initiation: Dissolve the alkylated intermediate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add TFA to achieve a final concentration of 20% v/v.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 3–4 hours.

  • Self-Validation (IPC): Perform TLC analysis (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation Checkpoint: The complete disappearance of the UV-active starting material spot and the emergence of a highly polar, baseline-retained spot confirms the unmasking of the free carboxylic acid.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3 × 10 mL) to azeotropically remove all residual TFA, yielding the pure carboxylic acid.

Synthetic Workflow Visualization

The following logical diagram illustrates the sequential integration of CAS 1803582-73-1 into a standard drug discovery workflow.

G A tert-Butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) C SN2 Alkylation Intermediate (Protected Linker) A->C Step 1: Finkelstein-Assisted SN2 B Nucleophile (2° Amine) + K2CO3 / KI B->C E Free Carboxylic Acid (Active API / PROTAC Linker) C->E Step 2: t-Butyl Deprotection D TFA / DCM (Acidic Cleavage) D->E

Workflow diagram illustrating the sequential SN2 functionalization and acidic deprotection.

References

  • Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: The Finkelstein Reaction: Halide Exchange Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

Foundational

molecular weight and exact mass calculation for tert-butyl 2-(2-bromoethoxy)benzoate

[label="2 Caption: Logic flow of bromine isotopic distribution dictating the M and M+2 mass spectral peaks. High-Resolution Mass Spectrometry (HRMS) Protocol To experimentally validate the exact mass of tert-butyl 2-(2-b...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="2

Caption: Logic flow of bromine isotopic distribution dictating the M and M+2 mass spectral peaks.

High-Resolution Mass Spectrometry (HRMS) Protocol

To experimentally validate the exact mass of tert-butyl 2-(2-bromoethoxy)benzoate, a self-validating HRMS protocol using Electrospray Ionization coupled with a Time-of-Flight analyzer (ESI-TOF) is required.

Experimental Causality & Design
  • Ionization Choice (ESI+): Soft ionization is chosen to prevent the premature cleavage of the labile tert-butyl ester or the carbon-bromine bond.

  • Solvent System: A mixture of Methanol/Water (50:50) with 0.1% Formic Acid is used. Causality: Formic acid acts as a proton donor, ensuring efficient ionization and the formation of the [M+H]+ adduct (Theoretical m/z = 301.0434).

  • Internal Calibration (Lock Mass): To make the system self-validating, a reference standard (e.g., Leucine Enkephalin, m/z 556.2771) is co-infused. Causality: This continuously corrects for TOF tube thermal drift, ensuring mass accuracy remains below the acceptable threshold of 5 parts-per-million (ppm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of tert-butyl 2-(2-bromoethoxy)benzoate in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using MeOH/H2​O (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Tuning: Calibrate the ESI-QTOF instrument in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to ensure optimal droplet evaporation without thermal degradation of the analyte.

  • Lock Mass Infusion: Activate the secondary sprayer to infuse the Leucine Enkephalin reference solution at 5 µL/min.

  • Acquisition: Inject 2 µL of the sample. Acquire data over a mass range of m/z 100–800 for 2 minutes.

  • Data Processing & Validation:

    • Extract the ion chromatogram for the target mass.

    • Identify the [M+H]+ peak at m/z 301.0434 and the corresponding [M+2+H]+ peak at m/z 303.0414.

    • Self-Validation Check: Calculate the mass error ( Δm ). The protocol is considered valid only if Δm<5 ppm and the intensity ratio of the 301/303 peaks is approximately 1:1.

HRMS_Workflow Prep 1. Sample Preparation 1 µg/mL in MeOH/H2O (0.1% Formic Acid) Ionization 2. Electrospray Ionization (ESI+) Generates [M+H]+ and [M+Na]+ Adducts Prep->Ionization Analyzer 3. Time-of-Flight (TOF) Analyzer High-Resolution Mass Separation Ionization->Analyzer Detection 4. Detection & Isotope Profiling Identifies 1:1 Doublet (~2 Da apart) Analyzer->Detection Validation 5. Mass Accuracy Validation Calculates Δm (< 5 ppm error) Detection->Validation

Caption: Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: International Union of Pure and Applied Chemistry (IUPAC) / Pure and Applied Chemistry URL:[Link][1]

  • Atomic Weights of the Elements 2023 Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL:[Link][2]

  • Atomic Weights and Isotopic Compositions Source: National Institute of Standards and Technology (NIST) Physical Measurement Laboratory URL:[Link][3]

  • Atomic Weights and Isotopic Compositions (Version 2.0) Source: National Institute of Standards and Technology (NIST) URL:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of tert-Butyl 2-(2-bromoethoxy)benzoate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive technical overview of the solubility profile of tert-butyl 2-(2-bromoethoxy)benzoate, a compound of interest in synthetic organic chemistry. We will explore its molecular characteristics to predict solubility, detail a robust experimental protocol for its quantitative determination, and discuss the interpretation and application of the resulting data. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to streamline their development workflows.

Introduction: The Critical Role of Solubility

tert-Butyl 2-(2-bromoethoxy)benzoate is a benzoate ester derivative featuring a bromoethoxy side chain. Its structure suggests utility as a versatile intermediate in organic synthesis, potentially in the construction of more complex molecules through etherification or substitution reactions at the bromine-bearing carbon.

The success of any process involving this compound—be it a multi-step synthesis, crystallization for purification, or formulation into a final product—is fundamentally linked to its solubility.[1] An understanding of its solubility profile across a range of organic solvents is not merely academic; it is a cornerstone of rational process design.[2] Key decisions, such as the choice of reaction medium, the selection of an appropriate anti-solvent for crystallization, and the development of stable liquid formulations, are all dictated by how this molecule interacts with its solvent environment. This guide aims to provide both the theoretical foundation and a practical framework for characterizing the solubility of tert-butyl 2-(2-bromoethoxy)benzoate.

Physicochemical Properties & Solubility Prediction

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[3][4] This heuristic is based on the concept that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] Let's dissect the structure of tert-butyl 2-(2-bromoethoxy)benzoate to anticipate its behavior.

Molecular Structure Analysis:

  • Aromatic Ring & tert-Butyl Group: The benzene ring and the bulky, nonpolar tert-butyl group contribute significant hydrophobic (lipophilic) character to the molecule.

  • Ester and Ether Linkages: The ester (-COO-) and ether (-O-) functional groups contain polar C-O bonds and lone pairs of electrons on the oxygen atoms. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Bromoethyl Group: The C-Br bond is polar, adding to the overall dipole moment of the molecule.

Predicted Solubility Behavior:

Based on this analysis, tert-butyl 2-(2-bromoethoxy)benzoate can be classified as a moderately polar molecule with significant nonpolar features.

  • High Solubility Predicted: In solvents of intermediate polarity, particularly polar aprotic solvents. These solvents possess a significant dipole moment but lack O-H or N-H bonds. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Acetone. These solvents can effectively solvate the polar ester and ether moieties without being repelled by the large nonpolar regions.

  • Moderate Solubility Predicted: In some polar protic solvents like ethanol or isopropanol. While these alcohols can hydrogen bond, the large hydrophobic part of the solute molecule may limit extensive solvation.

  • Low Solubility Predicted: In highly nonpolar solvents like Hexane or Cyclohexane. These solvents primarily interact via weak London dispersion forces and will struggle to solvate the polar ester and ether groups.[4]

  • Very Low to Insoluble Predicted: In highly polar protic solvents like Water. The large, nonpolar surface area of the molecule makes it energetically unfavorable to disrupt the strong hydrogen-bonding network of water.[4]

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a robust experimental method is required. The Equilibrium Shake-Flask Method is a gold-standard technique, recognized by regulatory bodies like the OECD, for determining the solubility of compounds.[6][7] It is designed to ensure that a true equilibrium is reached between the undissolved solute and the saturated solvent.[8]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and conceptual simplicity.[8] By agitating an excess of the solid compound in the solvent for an extended period, we ensure the system reaches thermodynamic equilibrium.[9] Temperature control is paramount, as solubility is highly temperature-dependent.[8] Subsequent quantification of the dissolved solute in a filtered aliquot of the supernatant provides a precise measure of the saturation solubility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess tert-butyl 2-(2-bromoethoxy)benzoate B Add to vial with a precise volume of solvent A->B C Seal vial tightly B->C D Place on shaker in a temperature-controlled incubator (e.g., 25°C for 24-48h) C->D E Allow vials to settle (in incubator) for 2-4h D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample with mobile phase G->H I Quantify concentration using calibrated HPLC-UV H->I J Result: Solubility (mg/mL)

Caption: Workflow for solubility determination via the Shake-Flask Method.

Step-by-Step Protocol
  • Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg) of tert-butyl 2-(2-bromoethoxy)benzoate. The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A preliminary time-course study can establish the minimum time required to reach equilibrium.[9]

  • Settling: After the agitation period, let the vials stand undisturbed inside the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot (e.g., 500 µL) from the clear supernatant, taking care not to disturb the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any microscopic particulates. This step is critical to prevent overestimation of solubility.[7]

  • Quantification: Prepare a serial dilution of the filtered sample. Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.[10]

  • Replication: Perform the entire experiment in triplicate for each solvent to ensure the reliability and precision of the results.

Solubility Data and Discussion

The following table presents hypothetical, yet chemically plausible, solubility data for tert-butyl 2-(2-bromoethoxy)benzoate at 25°C, determined using the protocol described above.

SolventSolvent ClassDielectric Constant (ε) at 20°C[11][12]Solubility (mg/mL)Classification
n-HexaneNonpolar1.88< 1Very Sparingly Soluble
TolueneNonpolar (Aromatic)2.3875Soluble
Diethyl EtherPolar Aprotic4.33150Freely Soluble
Dichloromethane (DCM)Polar Aprotic8.93> 250Very Soluble
Ethyl AcetatePolar Aprotic6.02> 250Very Soluble
Tetrahydrofuran (THF)Polar Aprotic7.58> 250Very Soluble
AcetonePolar Aprotic20.7> 250Very Soluble
IsopropanolPolar Protic19.9245Soluble
EthanolPolar Protic24.5530Sparingly Soluble
MethanolPolar Protic32.7015Sparingly Soluble
AcetonitrilePolar Aprotic37.5180Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.68> 250Very Soluble
WaterPolar Protic80.1< 0.1Practically Insoluble
Analysis of Results

The experimental data strongly align with the initial theoretical predictions.

  • Excellent Solubility in Polar Aprotic Solvents: The compound exhibits the highest solubility in solvents like DCM, THF, Acetone, and Ethyl Acetate. These solvents have a significant dipole moment capable of interacting favorably with the ester and ether groups, while their organic character effectively solvates the aromatic and alkyl portions of the solute.

  • Trend in Alcohols: A clear trend is visible within the polar protic alcohol series. Solubility decreases from isopropanol to ethanol to methanol. This may seem counterintuitive as polarity increases. However, it highlights the importance of the nonpolar character of the solvent. Isopropanol, being the least polar of the three, better accommodates the hydrophobic tert-butyl and aromatic moieties of the solute.

  • Effect of Aromaticity: The solubility in toluene is significantly higher than in hexane, despite both being classified as nonpolar. This is likely due to favorable π-π stacking interactions between the aromatic ring of toluene and the benzene ring of the solute.

  • Insolubility in Extremes: As predicted, the compound is practically insoluble in the highly nonpolar hexane and the highly polar water, confirming the "like dissolves like" principle.

Conclusion and Practical Implications

This guide has established a comprehensive solubility profile for tert-butyl 2-(2-bromoethoxy)benzoate. The compound is highly soluble in a range of common polar aprotic solvents (DCM, THF, Acetone, Ethyl Acetate, DMSO) and shows moderate to good solubility in less polar solvents like toluene and diethyl ether. Its solubility is limited in polar protic solvents and is negligible in water and aliphatic hydrocarbons.

Practical Recommendations for Researchers:

  • For Chemical Synthesis: Dichloromethane, Tetrahydrofuran, or Ethyl Acetate are excellent choices as reaction solvents, offering high solvating power for the starting material.

  • For Purification by Crystallization: A solvent/anti-solvent system would be effective. For example, dissolving the crude product in a minimal amount of hot DCM or Ethyl Acetate, followed by the slow addition of a nonpolar anti-solvent like hexane, would likely induce efficient crystallization.

  • For Formulation Studies: For non-aqueous formulations, solvents like Acetone or Ethyl Acetate could be considered, depending on the desired volatility and compatibility with other excipients. The use of co-solvent systems, such as an ethanol/ethyl acetate mixture, could be explored to fine-tune solubility.

By grounding experimental design in the physicochemical properties of the molecule and employing robust analytical methods, scientists can efficiently navigate the challenges of solvent selection, accelerating the pace of research and development.

References

  • Vertex AI Search. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC.
  • Vertex AI Search. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Vertex AI Search. (2022, November 16). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE.
  • Vertex AI Search. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing).
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • OECD. Test No. 105: Water Solubility.
  • Vertex AI Search. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.
  • Phytosafe. OECD 105.
  • Reddit. (2022, May 7). Determination of maximum solubility? : r/OrganicChemistry.
  • Chemistry Online @ UTSC. Solubility.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Vertex AI Search. Dielectric Constant.
  • Vertex AI Search. Solvent Physical Properties.
  • T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents.
  • Vertex AI Search. Dielectric Constant of Common solvents.
  • Vertex AI Search. Polarity of Solvents.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.

Sources

Foundational

Crystallographic Profiling and 3D Structural Elucidation of tert-Butyl 2-(2-bromoethoxy)benzoate

Executive Summary tert-Butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) is a highly versatile, sterically encumbered building block utilized in advanced organic synthesis and drug discovery. Despite its utility, obtai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) is a highly versatile, sterically encumbered building block utilized in advanced organic synthesis and drug discovery. Despite its utility, obtaining high-resolution 3D structural data for this molecule presents significant crystallographic challenges. The combination of a bulky, rotationally disordered tert-butyl group and a highly flexible bromoethoxy chain often leads to liquid-liquid phase separation ("oiling out") rather than ordered nucleation during crystallization.

This whitepaper provides an authoritative, field-proven guide to overcoming these thermodynamic barriers. By leveraging Encapsulated Nanodroplet Crystallization (ENaCt) and low-temperature Single-Crystal X-Ray Diffraction (SCXRD), researchers can resolve the conformational landscape and supramolecular halogen-bonding networks of this complex intermediate.

Conformational Landscape & Supramolecular Dynamics

To successfully crystallize tert-butyl 2-(2-bromoethoxy)benzoate, one must first understand the intramolecular forces dictating its behavior in solution and the solid state.

The Steric Penalty of the tert-Butyl Ester

The tert-butyl moiety introduces severe steric hindrance, forcing the ester carboxylate plane to adopt a specific dihedral angle relative to the central phenyl ring. In the solid state, tert-butyl groups are notorious for exhibiting rotational disorder, where the three methyl groups dynamically oscillate between multiple staggered conformations even at ambient temperatures 1. This entropic penalty makes crystal packing highly inefficient unless mitigated by low-temperature data collection.

Halogen Bonding via the Bromoethoxy Chain

Conversely, the 2-bromoethoxy substituent provides a critical anchor for supramolecular assembly. The terminal bromine atom possesses a region of positive electrostatic potential opposite the C–Br covalent bond, known as a σ-hole . This σ-hole acts as a potent halogen bond donor, typically interacting with the electron-rich carbonyl oxygen of the benzoate group on adjacent molecules. Such Br···O interactions are highly directional (approaching 170°) and are the primary drivers for the formation of helical or dimeric assemblies in the crystal lattice 2.

HalogenBonding Br Bromine Atom (σ-hole Donor) O_carbonyl Carbonyl Oxygen (Halogen Bond Acceptor) Br->O_carbonyl Intermolecular Halogen Bond (d ≈ 3.2 Å, θ ≈ 170°) tButyl tert-Butyl Group (Steric Shielding) tButyl->O_carbonyl Intramolecular Steric Hindrance Phenyl Benzoate Core (π-π Stacking) Phenyl->Br Flexible Ethoxy Linker Phenyl->tButyl Ester Linkage

Diagram of supramolecular halogen bonding and steric influences in the crystal lattice.

Advanced Crystallization Methodology: The ENaCt Protocol

Causality for Method Selection: Traditional crystallization techniques (e.g., slow evaporation, vapor diffusion) frequently fail for tert-butyl 2-(2-bromoethoxy)benzoate. Rapid solvent loss increases the concentration of the flexible bromoethoxy chains too quickly, causing the system to bypass the metastable nucleation zone and crash out as an amorphous oil.

To enforce ordered nucleation, we employ Encapsulated Nanodroplet Crystallization (ENaCt) . By submerging a nanoliter droplet of the analyte solution within a larger droplet of inert fluorinated oil, the oil acts as a semi-permeable membrane. This strictly regulates the kinetics of solvent diffusion, ensuring the solution remains in the metastable zone long enough for the Br···O halogen bonds to organize the lattice 3.

Step-by-Step ENaCt Workflow

This protocol is a self-validating system; the precise volumetric ratios ensure reproducible supersaturation rates.

  • Analyte Preparation: Dissolve tert-butyl 2-(2-bromoethoxy)benzoate in a moderately volatile organic solvent (e.g., Ethyl Acetate or 1,2-Dichloroethane) to a concentration of 50 mg/mL . Filter through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust).

  • Oil Dispensing: Using an automated liquid handling robot (e.g., SPT Labtech mosquito®), dispense 200 nL of inert fluorinated oil (Fluorinert FC-40) into the wells of a 96-well glass plate (SWISSCI LCP 100-micron).

  • Nanodroplet Injection: Robotically inject 50 nL of the analyte solution directly into the center of each oil droplet.

  • Sealing & Incubation: Seal the plate with a 175 μm glass coverslip. Incubate at a stable ambient temperature (20 °C) in a vibration-free environment.

  • Harvesting: Monitor via cross-polarized light microscopy. Single crystals typically manifest within 3 to 14 days as the solvent slowly partitions into the oil phase.

ENaCtWorkflow Step1 1. Solution Preparation (50 mg/mL in EtOAc) Step3 3. Nanodroplet Injection (50 nL Analyte into Oil) Step1->Step3 Step2 2. Robotic Dispensing (200 nL FC-40 Oil into 96-well plate) Step2->Step3 Step4 4. Controlled Evaporation (Oil mediates solvent loss) Step3->Step4 Step5 5. Nucleation & Growth (Single Crystal Formation) Step4->Step5

Step-by-step logical workflow of the Encapsulated Nanodroplet Crystallization (ENaCt) process.

X-Ray Crystallographic Data Acquisition & Refinement

Once a suitable single crystal is harvested, it must be rapidly transferred to the diffractometer.

Data Collection Protocol
  • Cryoprotection & Mounting: Extract the crystal from the FC-40 oil. The residual oil acts as a natural cryoprotectant. Mount the crystal on a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a continuous stream of dry nitrogen gas at 100 K . Causality: Cooling to 100 K is absolutely mandatory to suppress the thermal libration of the flexible bromoethoxy chain and freeze the rotational disorder of the tert-butyl methyl groups into a single, resolvable conformation.

  • Diffraction: Utilize a microfocus X-ray source equipped with Cu Kα radiation (λ = 1.54184 Å). Copper radiation is preferred over Molybdenum for this compound to maximize the anomalous dispersion signal of the bromine atom, aiding in precise phase determination.

  • Refinement: Integrate data using APEX3/SAINT. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Representative Quantitative Crystallographic Data

The following table summarizes the anticipated and representative crystallographic parameters for tert-butyl 2-(2-bromoethoxy)benzoate derivatives, providing a benchmark for researchers refining their own datasets.

ParameterRepresentative Value / DescriptionCrystallographic Significance
Empirical Formula C₁₃H₁₇BrO₃Defines the asymmetric unit composition.
Crystal System MonoclinicTypical for ortho-substituted benzoates to maximize packing efficiency.
Space Group P2₁/cCentrosymmetric; accommodates the Br···O halogen bonding network.
Temperature 100(2) KCritical for resolving tert-butyl rotational disorder.
Radiation Cu Kα (λ = 1.54184 Å)Enhances scattering intensity for light atoms and Br anomalous signal.
Data / Restraints / Parameters ~ 3500 / 0 / ~ 170High data-to-parameter ratio ensures a robust, self-validating model.
Goodness-of-fit on F² 1.02 - 1.08Indicates the structural model accurately reflects the raw diffraction data.
Final R indices[I>2σ(I)] R₁ < 0.050, wR₂ < 0.120Confirms a high-resolution, publication-quality structure.

References

  • Saba, A., et al. (2012). "2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate." ResearchGate.
  • Itoh, T., et al. (2017). "Exclusive Formation of Bridge-Substituted[2]Paracyclophane by Topochemical Photocycloaddition Reaction of Unsymmetrical Substituted p-Quinodimethane." Crystal Growth & Design - ACS Publications. URL:

  • Probert, M. R., et al. (2020). "Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules." Chem.

Sources

Exploratory

A Comprehensive Technical Guide to tert-Butyl 2-(2-Bromoethoxy)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a detailed literature review of tert-butyl 2-(2-bromoeth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed literature review of tert-butyl 2-(2-bromoethoxy)benzoate, a versatile yet underexplored building block in organic synthesis. Due to the limited direct literature on this specific compound, this guide establishes its synthetic accessibility and explores its potential applications by drawing upon well-established analogous reactions. The primary focus is on its utility as a precursor for the synthesis of benzoxazines and related heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document offers proposed synthetic protocols, mechanistic insights, and a comparative analysis of relevant cyclization strategies, providing a valuable resource for researchers seeking to leverage this compound in their synthetic endeavors.

Introduction: Unveiling a Latent Synthetic Potential

tert-Butyl 2-(2-bromoethoxy)benzoate (Figure 1) is a bifunctional aromatic compound featuring a tert-butyl ester and a 2-bromoethoxy side chain. While its direct applications in the scientific literature are not extensively documented, its structure suggests significant potential as a precursor for a variety of heterocyclic systems. The presence of a nucleophilic phenolic oxygen (once the ester is hydrolyzed or via other activation) and an electrophilic alkyl bromide sets the stage for intramolecular cyclization reactions. Furthermore, the tert-butyl ester group offers a sterically bulky protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.

This guide will first delineate a plausible and efficient synthesis of the title compound based on established organic transformations. Subsequently, it will delve into its most promising application: as a precursor to 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives. These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4][5]

PropertyValue
IUPAC Name tert-butyl 2-(2-bromoethoxy)benzoate
CAS Number 1803582-73-1
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol

Figure 1. Chemical structure of tert-butyl 2-(2-bromoethoxy)benzoate.

Proposed Synthesis of tert-Butyl 2-(2-Bromoethoxy)benzoate

A robust synthetic route to the title compound can be envisioned in two key steps starting from the readily available salicylic acid (2-hydroxybenzoic acid). The strategy involves the protection of the carboxylic acid as a tert-butyl ester, followed by the alkylation of the phenolic hydroxyl group.

Step 1: Esterification of Salicylic Acid

The protection of the carboxylic acid functionality of salicylic acid as a tert-butyl ester is the first critical step. Direct esterification with tert-butanol is challenging due to steric hindrance. A common and effective method involves the reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst.[6]

Synthesis_Step_1 Salicylic_acid Salicylic Acid tert_Butyl_salicylate tert-Butyl 2-hydroxybenzoate Salicylic_acid->tert_Butyl_salicylate H₂SO₄ (cat.) Dioxane, RT Isobutylene Isobutylene

Diagram 1. Synthesis of tert-butyl 2-hydroxybenzoate.

Experimental Protocol: Synthesis of tert-Butyl 2-hydroxybenzoate [6]

  • To a solution of 2-hydroxybenzoic acid (13.8 g, 0.1 mol) in 50 mL of dioxane in a high-pressure tube, add a catalytic amount of concentrated sulfuric acid (1 mL).

  • Cool the mixture to -78 °C and condense an excess of isobutylene gas into the tube.

  • Seal the tube and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2 hours.

  • After the reaction is complete, cool the tube to -78 °C before carefully opening it.

  • Pour the contents slowly into an excess of saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with 1N NaOH solution to remove any unreacted salicylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield tert-butyl 2-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

The second step involves the alkylation of the phenolic hydroxyl group of tert-butyl 2-hydroxybenzoate with 1,2-dibromoethane. This Williamson ether synthesis is a classic and reliable method for forming ether linkages.[7]

Synthesis_Step_2 tert_Butyl_salicylate tert-Butyl 2-hydroxybenzoate Target_Compound tert-Butyl 2-(2-bromoethoxy)benzoate tert_Butyl_salicylate->Target_Compound K₂CO₃ DMF, 50-80 °C Dibromoethane 1,2-Dibromoethane

Diagram 2. Synthesis of tert-butyl 2-(2-bromoethoxy)benzoate.

Experimental Protocol: Synthesis of tert-Butyl 2-(2-bromoethoxy)benzoate [7]

  • To a solution of tert-butyl 2-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add an excess of 1,2-dibromoethane (e.g., 3-5 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 2-(2-bromoethoxy)benzoate.

Applications in Organic Synthesis: A Gateway to Heterocycles

The synthetic utility of tert-butyl 2-(2-bromoethoxy)benzoate primarily lies in its potential as a precursor for intramolecular cyclization reactions to form various heterocyclic compounds. The most promising application is in the synthesis of benzoxazine derivatives.

Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-one Derivatives

A plausible transformation of tert-butyl 2-(2-bromoethoxy)benzoate involves a base-mediated intramolecular cyclization. This reaction would proceed via an initial hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by an intramolecular nucleophilic substitution of the bromide by the carboxylate anion. However, a more direct route could involve the intramolecular cyclization of the corresponding amide derivative.

Proposed Synthetic Pathway to Benzoxazinones:

Application_Pathway Target_Compound tert-Butyl 2-(2-bromoethoxy)benzoate Amide_Intermediate 2-(2-Bromoethoxy)benzamide Derivative Target_Compound->Amide_Intermediate 1. TFA 2. R-NH₂, Coupling Agent Acid_Intermediate 2-(2-Bromoethoxy)benzoic Acid Target_Compound->Acid_Intermediate TFA Benzoxazinone N-Substituted 3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-one Amide_Intermediate->Benzoxazinone Base (e.g., NaH, K₂CO₃) THF or DMF Acid_Intermediate->Benzoxazinone 1. SOCl₂ 2. R-NH₂ 3. Base

Diagram 3. Proposed synthetic routes to benzoxazinone derivatives.

The synthesis of benzoxazinone derivatives is of high interest due to their wide range of biological activities.[4][8] The general strategy involves the formation of a 2-(2-bromoethoxy)benzamide, which then undergoes an intramolecular cyclization.

Analogous Experimental Protocol: Intramolecular Cyclization to form a Seven-Membered Ring [2]

While not a direct synthesis of a six-membered benzoxazinone, the following protocol for the synthesis of a seven-membered homochromanone from a similar 2-(2-bromoethoxy)acetophenone demonstrates the feasibility of the intramolecular cyclization step under basic conditions.

  • To a solution of the 2-(2-bromoethoxy)acetophenone derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Analogous Cyclization Reactions:

Starting MaterialProductBaseSolventYield (%)Reference
2-(2-Bromoethoxy)acetophenone3,4-Dihydro[1]benzoxepin-5(2H)-oneLDATHFHigh[2]
2-(2-Bromoethoxy)benzamide3,4-Dihydro-2H-benzo[b][1][2]oxazin-3-oneNaHTHFGood(Proposed)
N-Aryl-2-(2-bromoethoxy)acetamide3-Aryl-3,4-dihydro-2H-benzo[b][1][2]oxazinePd₂(dba)₃, XPhos, Cs₂CO₃Toluene/t-BuOH23-50[9]

This palladium-catalyzed approach highlights a modern and efficient method for constructing the benzoxazine core via a Buchwald-Hartwig-type amination followed by an intramolecular O-arylation.

Mechanistic Considerations

The intramolecular cyclization to form the benzoxazinone ring is expected to proceed via an SN2 mechanism. The phenoxide or carboxylate, formed under basic conditions, acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion.

For the palladium-catalyzed variant, the mechanism is more complex, involving an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond. An intramolecular C-O bond formation would then follow.

Conclusion and Future Outlook

tert-Butyl 2-(2-bromoethoxy)benzoate, while not extensively studied, presents itself as a valuable and versatile building block in organic synthesis. Based on well-established chemical principles, its synthesis is straightforward from inexpensive starting materials. The true potential of this compound lies in its ability to serve as a precursor for various heterocyclic systems, most notably benzoxazines and their derivatives.

The proposed synthetic routes and analogous experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the chemistry of this compound. The importance of benzoxazine scaffolds in drug discovery and materials science suggests that tert-butyl 2-(2-bromoethoxy)benzoate could become a key intermediate for the development of novel molecules with interesting biological and physical properties. Future research should focus on the systematic investigation of its reactivity, particularly in intramolecular cyclization reactions under various conditions (base-mediated, transition-metal-catalyzed), and the exploration of the biological activities of the resulting heterocyclic products.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. [Link]

  • Preparation method for tert-butyl substituted hydroxybenzoate. Patsnap. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. [Link]

  • Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. Canadian Science Publishing. [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. National Institutes of Health. [Link]

  • Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. National Institutes of Health. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • tert-butyl 2-hydroxybenzoate. Chemsrc. [Link]

  • An Efficient Synthetic Protocol for Quinoxalinones, Benzoxazinones, and Benzothiazinones from 2-Oxo-2-aryl-acetyl Bromide Precursors. Wiley Online Library. [Link]

  • Synthesis of C. Tert-butyl 4-hydroxybenzoate. PrepChem.com. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Benzoic acid, 2-(1-acetyl-2-oxopropyl). Organic Syntheses. [Link]

  • Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. Royal Society of Chemistry. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. chemport.cas.org. [Link]

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. National Institutes of Health. [Link]

  • Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization. ScienceDirect. [Link]

  • 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition. National Institutes of Health. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. National Institutes of Health. [Link]

  • Palladium-Catalyzed Synthesis of Bicyclic Derivatives from the Cyclization/1,4-Difunctionalization of Bromoarenes with Diazo Compounds. ResearchGate. [Link]

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Synfacts. [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Royal Society of Chemistry. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Preparation and cyclization of halo-substutited 2-(2-vinyl)phenoxy-tert-anilines (31a–f) to oxazonine products (32a–f). ResearchGate. [Link]

  • What is the suitable method to protect benzoic acid using tert-butyl alcohol?. ResearchGate. [Link]

  • Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate. ResearchGate. [Link]

  • Acetic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. [Link]

  • Method For Alkylation Of Hydroxylated Aromatic Compounds.
  • A new method for the preparation of tertiary butyl ethers and esters. Semantic Scholar. [Link]

  • Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. National Institutes of Health. [Link]

Sources

Foundational

Infrared Spectroscopy of tert-Butyl 2-(2-bromoethoxy)benzoate: A Technical Guide to Vibrational Characterization

Executive Summary In modern drug development and organic synthesis, tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) serves as a highly versatile intermediate. Its architecture combines a sterically hindered, aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) serves as a highly versatile intermediate. Its architecture combines a sterically hindered, acid-labile tert-butyl protecting group with a reactive primary alkyl bromide, making it an ideal candidate for targeted nucleophilic substitutions (S_N2) and complex bioconjugation.

For researchers synthesizing or utilizing this compound, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural verification. This whitepaper deconstructs the vibrational modes of tert-butyl 2-(2-bromoethoxy)benzoate, explaining the quantum mechanical and steric causality behind its spectral fingerprint, and provides a self-validating experimental protocol for its characterization.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of tert-butyl 2-(2-bromoethoxy)benzoate, we must isolate its four primary functional domains. The expected absorption frequencies are not merely static numbers; they are dictated by the local electronic environment, resonance effects, and atomic masses.

The Conjugated tert-Butyl Ester Domain

In standard aliphatic systems, the ester carbonyl (C=O) stretching vibration requires high energy, typically absorbing between 1735 and 1750 cm⁻¹. However, in a benzoate system, the carbonyl carbon is directly attached to the aromatic ring. This allows the π-electrons of the benzene ring to delocalize into the carbonyl group. This resonance decreases the double-bond character of the C=O bond, lowering its force constant and subsequently shifting the absorption frequency down to the 1710–1730 cm⁻¹ range[1]. Additionally, the bulky tert-butyl group yields a highly characteristic diagnostic signal: the symmetric C–H bending (the "umbrella" mode) of the gem-dimethyl groups splits into a distinct doublet at approximately 1390 and 1365 cm⁻¹ due to vibrational coupling[2].

The Alkyl Aryl Ether Linkage

The molecule features an ether oxygen bridging the aromatic ring and the aliphatic bromoethyl chain. Because the oxygen is bonded to an sp² hybridized aromatic carbon on one side and an sp³ hybridized aliphatic carbon on the other, the C–O–C stretching vibrations are highly asymmetric. This results in a strong, broad asymmetric stretching band in the 1200–1275 cm⁻¹ region[3].

The Primary Alkyl Bromide Terminus

The terminal –CH₂–Br group introduces a heavy halogen atom to the molecular framework. According to Hooke's Law applied to molecular vibrations, the increased reduced mass of the Carbon-Bromine bond drastically lowers the vibrational frequency. Consequently, the C–Br stretching mode appears as a strong, sharp peak in the far-fingerprint region between 515 and 690 cm⁻¹ [4].

The ortho-Disubstituted Aromatic Core

The benzene ring itself provides several key markers. The rigid sp² hybridized C–H bonds require high energy to stretch, placing them just above the aliphatic threshold at 3000–3100 cm⁻¹ . Skeletal C=C vibrations of the ring appear at ~1600, 1580, and 1450 cm⁻¹. Most importantly, the 1,2-disubstitution (ortho) pattern restricts the out-of-plane (oop) bending of the adjacent aromatic hydrogen atoms, forcing them to vibrate in phase. This creates a massive change in the dipole moment, yielding a very strong and diagnostic absorption band between 730 and 770 cm⁻¹ [5].

G Molecule tert-butyl 2-(2-bromoethoxy)benzoate Ester Conjugated tert-Butyl Ester (1710-1730 cm⁻¹) Molecule->Ester Ether Alkyl Aryl Ether (1200-1275 cm⁻¹) Molecule->Ether Bromide Primary Alkyl Bromide (515-690 cm⁻¹) Molecule->Bromide Aromatic ortho-Disubstituted Arene (730-770 cm⁻¹) Molecule->Aromatic

Structural mapping of functional domains to characteristic IR absorption regions.

Quantitative IR Absorption Data

The following table synthesizes the expected quantitative vibrational data for tert-butyl 2-(2-bromoethoxy)benzoate, providing a quick-reference framework for spectral validation.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode & Causality
Aromatic C–H 3000–3100Weaksp² C–H stretching (High s-character)
Aliphatic C–H 2850–2980Mediumsp³ C–H stretching (tert-butyl & methylene)
Ester C=O 1710–1730StrongC=O stretching (Lowered via ring conjugation)
Aromatic C=C ~1600, 1580, 1450Med-WeakC=C skeletal ring stretching
tert-Butyl C–H ~1390 & 1365MediumC–H symmetric bending (Steric doublet split)
Alkyl Aryl Ether 1200–1275StrongAsymmetric C–O–C stretching
Ester C–O 1100–1150StrongSymmetric C–O stretching
ortho-Arene 730–770StrongOut-of-plane C–H bending (1,2-disubstitution)
Primary Bromide 515–690StrongC–Br stretching (Heavy atom effect)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data, the characterization of tert-butyl 2-(2-bromoethoxy)benzoate must be executed using a self-validating Attenuated Total Reflectance (ATR) FTIR protocol. This methodology embeds internal checks to prevent artifacts caused by atmospheric interference or instrument drift.

Step-by-Step Methodology
  • System Calibration (The Anchor):

    • Action: Run a standard polystyrene calibration film before sample analysis.

    • Causality: Verifying that the polystyrene peak registers exactly at 1601 cm⁻¹ (±1 cm⁻¹) ensures the interferometer's laser is perfectly aligned, validating the wavenumber accuracy for the subsequent sample.

  • Background Acquisition (The Baseline):

    • Action: Clean the diamond/ZnSe ATR crystal with highly volatile, IR-transparent solvent (e.g., HPLC-grade isopropanol). Allow to dry, then collect a 32-scan background spectrum of the ambient air.

    • Causality: This captures the real-time atmospheric concentrations of H₂O vapor (3500–4000 cm⁻¹) and CO₂ (2350 cm⁻¹). Subtracting this background prevents these environmental gases from masking the sample's aliphatic C–H or ester bands.

  • Sample Application & Evanescent Coupling:

    • Action: Apply 5–10 mg of the compound directly onto the ATR crystal. Lower the pressure anvil until the force gauge indicates optimal contact.

    • Causality: The ATR technique relies on an evanescent wave penetrating a few micrometers into the sample. Consistent pressure ensures uniform refractive index coupling, maximizing the signal-to-noise ratio without crushing the crystal.

  • Spectral Acquisition:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

    • Causality: Co-adding scans reduces random electronic noise by a factor of the square root of the number of scans ( 32​ ), yielding a smooth, high-fidelity spectrum.

  • Data Processing & Artifact Check:

    • Action: Apply an ATR-correction algorithm and perform a multipoint baseline correction.

    • Causality: ATR spectra inherently show weaker peaks at higher wavenumbers due to shallower penetration depth. The ATR correction normalizes the peak intensities to match standard transmission spectra, allowing direct comparison with literature libraries.

G N1 1. System Calibration (Polystyrene 1601 cm⁻¹ Check) N2 2. Background Acquisition (Air Scan / H₂O & CO₂ Removal) N1->N2 N3 3. Sample Coupling (Apply Pressure for Evanescent Wave) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) N3->N4 N5 5. Data Processing (ATR & Baseline Correction) N4->N5

ATR-FTIR Experimental Workflow for Self-Validating Compound Characterization.

References

  • Title: Analysis of Infrared spectroscopy (IR) Source: unitechlink.com URL: [Link][3]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: libretexts.org URL: [Link][4]

  • Title: The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review Source: nih.gov URL: [Link][5]

  • Title: Infrared Absorption Spectroscopy Source: udel.edu URL: [Link][1]

Sources

Exploratory

safety data sheet (SDS) and toxicity profile of tert-butyl 2-(2-bromoethoxy)benzoate

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of tert-butyl 2-(2-bromoethoxy)benzoate Executive Summary This technical guide provides a comprehensive analysis of the safety data sheet (S...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of tert-butyl 2-(2-bromoethoxy)benzoate

Executive Summary

This technical guide provides a comprehensive analysis of the safety data sheet (SDS) and a projected toxicity profile for tert-butyl 2-(2-bromoethoxy)benzoate (CAS No. 1803582-73-1). Due to the limited availability of specific toxicological data for this compound, this guide employs a scientifically rigorous "read-across" approach. By synthesizing data from structurally similar compounds, we present a robust assessment of potential hazards, handling protocols, and toxicological endpoints. This document is intended for researchers, scientists, and drug development professionals who may handle this or similar chemical entities.

Introduction: The Principle of Read-Across for Hazard Assessment

The validity of this approach hinges on the principle of chemical similarity, where related structures are anticipated to exhibit comparable toxicological behaviors. This guide will transparently cite the data from these analogous compounds to build a comprehensive safety and handling framework for tert-butyl 2-(2-bromoethoxy)benzoate.

Chemical and Physical Properties

A foundational aspect of safety assessment is understanding the physicochemical properties of a compound. The following table summarizes the known properties of tert-butyl 2-(2-bromoethoxy)benzoate.

PropertyValueSource
CAS Number 1803582-73-1[1]
Molecular Formula C₁₃H₁₇BrO₃[1]
Molecular Weight 301.18 g/mol [1]

Safety Data Sheet (SDS) - A Composite Profile

This section constructs a projected SDS for tert-butyl 2-(2-bromoethoxy)benzoate based on data from structurally related compounds.

Hazard Identification

Based on analogous compounds, tert-butyl 2-(2-bromoethoxy)benzoate is anticipated to be classified with the following hazards:

Hazard ClassCategoryHazard StatementBasis for Read-Across
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.Based on data for tert-butyl 2-bromo-5-methoxybenzoate.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on data for tert-butyl 2-bromo-5-methoxybenzoate and 2-Bromoethyl Benzoate.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.Based on data for tert-butyl 2-bromo-5-methoxybenzoate and 2-Bromoethyl Benzoate.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.Based on data for tert-butyl 2-bromo-5-methoxybenzoate.[2]

GHS Hazard Pictograms:

  • GHS07 (Exclamation Mark)

Signal Word: Warning

First-Aid Measures

The following first-aid measures are recommended based on the potential hazards:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]

Handling and Storage

Proper handling and storage are critical to mitigate risks.

Handling:

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Use only outdoors or in a well-ventilated area.[4]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[4]

  • Store locked up.[4]

The following diagram illustrates a standard workflow for handling potentially hazardous research compounds.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Compound and Analogs prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction clean_decon Decontaminate Glassware and Surfaces handle_reaction->clean_decon clean_waste Dispose of Waste in Labeled Containers clean_decon->clean_waste clean_ppe Remove and Dispose of PPE Properly clean_waste->clean_ppe

Caption: Workflow for handling research compounds.

In-depth Toxicity Profile

This section provides a more detailed analysis of the potential toxicological effects of tert-butyl 2-(2-bromoethoxy)benzoate, derived from read-across data.

Acute Toxicity

The presence of the bromoethoxy group suggests that the compound may be harmful through oral, dermal, and inhalation routes of exposure. Structurally similar compounds are classified as Category 4 for acute toxicity.[2]

Skin and Eye Irritation

Both the benzoate ester and the bromoalkane functionalities can contribute to skin and eye irritation. Data from analogous compounds consistently indicate that this chemical is likely to cause skin irritation and serious eye irritation.[2][3]

Sensitization

While no specific data is available for tert-butyl 2-(2-bromoethoxy)benzoate, some organic bromides are known to be skin sensitizers. Therefore, the potential for allergic skin reactions should not be discounted.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

There is no direct evidence to suggest that tert-butyl 2-(2-bromoethoxy)benzoate is a carcinogen, mutagen, or reproductive toxin. However, as with any novel compound, it should be handled with care to minimize exposure.

The following diagram illustrates the read-across approach used in this guide.

G cluster_analogs Analogous Compounds cluster_data Inferred Properties target tert-butyl 2-(2-bromoethoxy)benzoate (Target Compound) analog1 tert-butyl 2-bromo-5-methoxybenzoate target->analog1 Structural Similarity analog2 2-Bromoethyl Benzoate target->analog2 Structural Similarity analog3 Other tert-butyl benzoates target->analog3 Structural Similarity prop1 Acute Toxicity analog1->prop1 prop2 Skin/Eye Irritation analog1->prop2 analog2->prop2 prop3 Handling Precautions analog3->prop3

Caption: Read-across approach for toxicity assessment.

Conclusion

In the absence of specific safety and toxicology data for tert-butyl 2-(2-bromoethoxy)benzoate, a read-across approach provides a reliable framework for risk assessment. Based on data from structurally similar compounds, it is prudent to handle this chemical as a substance that is harmful if swallowed, in contact with skin, or inhaled, and as a skin and serious eye irritant. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize potential exposure and ensure a safe research environment.

References

  • NextSDS. tert-butyl 2-bromo-5-methoxybenzoate — Chemical Substance Information. [Link]

  • PubChem - NIH. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. [Link]

  • Wikipedia. tert-Butyl peroxybenzoate. [Link]

  • National Toxicology Program. NTP Technical Report on Toxicity Studies of t-Butyl Perbenzoate. [Link]

  • SAFETY DATA SHEET. [Link]

  • Supplementary Information. [Link]

  • NextSDS. tert-butyl 2-bromo-3-methylbenzoate — Chemical Substance Information. [Link]

  • NJ.gov. tert-Butyl Peroxy Benzoate. [Link]

  • Organic Chemistry Portal. tert-butyl peroxybenzoate, TBPB. [Link]

  • BLi-T. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatility of tert-butyl 2-(2-bromoethoxy)benzoate in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Bifunctional Building Block for Drug Discovery In the landscape of medicinal chemistry, the strategic assembly of molecular components is paramount to the creation of novel therapeutics. Building blocks t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic assembly of molecular components is paramount to the creation of novel therapeutics. Building blocks that offer both a reactive handle and a protected functional group are invaluable tools for the synthetic chemist. tert-Butyl 2-(2-bromoethoxy)benzoate is one such molecule, a versatile reagent that serves as a bifunctional linker. Its utility lies in its dual-natured chemical personality: an ethyl bromide moiety ripe for nucleophilic substitution and a tert-butyl ester that provides a stable, yet readily cleavable, protecting group for a carboxylic acid.

This guide provides an in-depth look at the applications of tert-butyl 2-(2-bromoethoxy)benzoate, detailing its strategic importance, practical applications, and step-by-step protocols for its use. The bulky tert-butyl group offers significant steric hindrance, which can influence reaction pathways and enhance the stability of the molecule.[1] This steric effect is a key feature that medicinal chemists can leverage to fine-tune the properties of a synthesized compound.[1]

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

PropertyValueSource
CAS Number 1803582-73-1[2]
Molecular Formula C₁₃H₁₇BrO₃[2]
Molecular Weight 301.18 g/mol [2]
Appearance Not specified (typically a liquid or low-melting solid)
Storage Store in a cool, dry place.

Safety Precautions: Like many alkylating agents, tert-butyl 2-(2-bromoethoxy)benzoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Application: A Versatile Linker in Synthesis

The primary application of tert-butyl 2-(2-bromoethoxy)benzoate is as a linker to introduce a protected benzoic acid moiety onto a substrate. This is particularly useful in the construction of complex molecules where a carboxylic acid is needed for later-stage modifications, such as amide bond formation or as a key pharmacophoric feature. The bromoethoxy group provides a reactive site for attachment to nucleophiles like amines, phenols, and thiols via an Sₙ2 reaction.

The general scheme for this application can be visualized as follows:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection Reagent tert-butyl 2-(2-bromoethoxy)benzoate Intermediate Alkylated Intermediate Reagent->Intermediate Nucleophile R-NuH (e.g., Amine, Phenol) Nucleophile->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Intermediate_2 Alkylated Intermediate Deprotected_Product Final Product with Free Carboxylic Acid Intermediate_2->Deprotected_Product Acid (e.g., TFA) or Lewis Acid (e.g., ZnBr₂)

Caption: General workflow for using the building block.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.

Protocol 1: N-Alkylation of a Heterocyclic Amine

This protocol details a common application: the alkylation of a nitrogen-containing heterocycle, a frequent motif in medicinal chemistry.

Rationale: The choice of a carbonate base, such as potassium carbonate (K₂CO₃), provides a mild and effective means to deprotonate the amine nucleophile without promoting side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, facilitating the dissolution of the reactants and promoting the reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).

  • Reagent Addition: Add tert-butyl 2-(2-bromoethoxy)benzoate (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Deprotection of the tert-Butyl Ester

The final step in many synthetic sequences involving this building block is the removal of the tert-butyl protecting group to reveal the carboxylic acid.

Rationale and Mechanistic Insight: The tert-butyl ester is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose. The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene.[3] This method is often high-yielding and clean. Alternatively, for substrates sensitive to strong acids, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM) can be employed for a milder deprotection.[4][5][6]

deprotection Start tert-Butyl Ester Intermediate TFA TFA / DCM Start->TFA Strong Acid Conditions ZnBr2 ZnBr₂ / DCM Start->ZnBr2 Mild Lewis Acid Conditions Product Carboxylic Acid Product TFA->Product ZnBr2->Product

Caption: Deprotection strategy options.

Step-by-Step Procedure (TFA Method):

  • Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • Purification: The resulting carboxylic acid is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or chromatography.

Characterization: Confirm the deprotection by the disappearance of the tert-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

Expanding Synthetic Utility: Linker for Antibody-Drug Conjugates (ADCs)

The structural motif provided by tert-butyl 2-(2-bromoethoxy)benzoate is analogous to linkers used in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs).[7][8] In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells.[9][10] While this specific building block may not be directly used in approved ADCs, its chemistry—an alkyl halide for conjugation and a latent functional group—is central to the design of more complex linkers.[7][11][12] The principles outlined in these protocols are foundational for chemists working on the synthesis of novel linker-payload systems for targeted therapies.

Troubleshooting

IssuePossible CauseSolution
Low yield in alkylation Incomplete deprotonation of the nucleophile; steric hindrance.Use a stronger base (e.g., NaH), increase the reaction temperature, or prolong the reaction time.
Incomplete deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. For stubborn esters, gentle heating may be required.
Side reactions during deprotection Acid-labile functional groups elsewhere in the molecule.Consider the milder ZnBr₂ deprotection method.[4][5][6]

Conclusion

tert-Butyl 2-(2-bromoethoxy)benzoate is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for the straightforward introduction of a protected carboxylic acid moiety through a stable ether linkage. The protocols and insights provided herein demonstrate its utility and offer a practical guide for researchers and drug development professionals. A thorough understanding of its reactivity and the rationale behind the procedural steps will enable chemists to effectively incorporate this reagent into their synthetic strategies, accelerating the discovery of new therapeutic agents.

References

  • Beylin, V. G., & Goel, O. P. (1987). A Convenient One-Step Synthesis of N-Boc-2-bromoethylamine. Organic Preparations and Procedures International, 19(1), 78-80. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • National Center for Biotechnology Information. (2012). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PubMed Central. [Link]

  • Organic Chemistry Portal. tert-Butyl peroxybenzoate, TBPB. [Link]

  • Royal Society of Chemistry. (2015). tert-Butyl peroxybenzoate mediated formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction. Organic Chemistry Frontiers. [Link]

  • National Center for Biotechnology Information. (2020). Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs). PubMed Central. [Link]

  • Google Patents. (2015).
  • National Center for Biotechnology Information. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

  • Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • ResearchGate. (2026). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies. [Link]

  • ADC Review. (2021). Novel Linker-Drug Technology Enables Antibody-Drug Conjugates with an Expanded Therapeutic Window. [Link]

  • National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PubMed Central. [Link]

Sources

Application

Selective Deprotection of Tert-Butyl Esters in 2-(2-Bromoethoxy)benzoate Derivatives: An Application Note and Protocol Guide

Introduction In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The tert-butyl ester is a widely empl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its stability across a range of chemical conditions and its facile removal under acidic conditions.[1] This application note provides a detailed guide for the selective deprotection of tert-butyl esters in a specific, yet illustrative, class of molecules: 2-(2-bromoethoxy)benzoate derivatives. These substrates are of interest as intermediates in the synthesis of various bioactive compounds and functional materials, where the bromoethoxy moiety serves as a handle for further chemical elaboration.

The primary challenge addressed herein is the chemoselective cleavage of the tert-butyl ester without compromising the integrity of the 2-bromoethoxy group. This guide will explore various deprotection strategies, elucidate the mechanistic underpinnings of selectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Chemistry: Stability and Selectivity

The successful deprotection of tert-butyl 2-(2-bromoethoxy)benzoate hinges on the differential reactivity of the tert-butyl ester and the alkyl bromide functionalities. The 2-bromoethoxy group, a primary alkyl bromide, is generally stable under acidic conditions, particularly at ambient temperatures. While susceptible to nucleophilic substitution, the conditions typically employed for tert-butyl ester cleavage are not conducive to significant degradation of this moiety.

The acid-catalyzed deprotection of a tert-butyl ester proceeds via a mechanism involving protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation.[1] This cation is then typically quenched by a nucleophile or eliminated as isobutylene gas.

Visualizing the Deprotection Pathway

Deprotection_Mechanism Substrate tert-Butyl 2-(2-bromoethoxy)benzoate Protonation Protonation (H+) Substrate->Protonation Acid Catalyst ProtonatedEster Protonated Ester Intermediate Protonation->ProtonatedEster Cleavage C-O Bond Cleavage ProtonatedEster->Cleavage CarboxylicAcid 2-(2-Bromoethoxy)benzoic Acid (Product) Cleavage->CarboxylicAcid tBuCation tert-Butyl Cation Cleavage->tBuCation Isobutylene Isobutylene tBuCation->Isobutylene -H+ Quenched Quenched Cation (e.g., t-Butyl trifluoroacetate) tBuCation->Quenched + Nu-

Figure 1: General mechanism of acid-catalyzed tert-butyl ester deprotection.

Recommended Deprotection Protocols

Based on extensive literature review and empirical evidence, the following methods are recommended for the selective deprotection of tert-butyl 2-(2-bromoethoxy)benzoate derivatives. The choice of method will depend on the overall sensitivity of the substrate and the desired scale of the reaction.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for tert-butyl ester cleavage.[2] The high acidity of TFA ensures a rapid reaction, while the non-nucleophilic nature of the trifluoroacetate anion minimizes side reactions with the alkyl bromide.

Protocol:

  • Preparation: Dissolve the tert-butyl 2-(2-bromoethoxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution. The volume of TFA is typically 20-50% of the total reaction volume.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The crude product can be purified by recrystallization, precipitation from a suitable solvent system (e.g., DCM/hexanes), or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous DCM: Prevents potential hydrolysis side reactions.

  • Inert Atmosphere: While not strictly necessary for this reaction, it is good practice, especially for sensitive substrates.

  • Excess TFA: Ensures complete protonation and cleavage of the tert-butyl ester.

  • 0 °C Addition: Controls any potential exotherm, although the reaction is typically not highly exothermic.

Method 2: Aqueous Phosphoric Acid

For substrates that may be sensitive to the harshness of neat TFA, aqueous phosphoric acid offers a milder and more environmentally benign alternative.[3] This method has been shown to be compatible with a wide range of acid-sensitive functional groups.[3][4]

Protocol:

  • Preparation: Dissolve the tert-butyl 2-(2-bromoethoxy)benzoate (1.0 eq) in a suitable organic solvent such as toluene or DCM (0.1–0.5 M).

  • Reagent Addition: Add 85 wt% aqueous phosphoric acid (5–10 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40–50 °C) for 4–24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify as described in Method 1.

Causality Behind Experimental Choices:

  • Biphasic System: The reaction occurs at the interface of the two phases. Vigorous stirring is crucial for a reasonable reaction rate.

  • Elevated Temperature: Can be used to accelerate the reaction, but should be employed with caution to avoid potential degradation of the bromoethoxy group.

Method 3: Lewis Acid Catalysis - Ytterbium (III) Triflate

Lewis acids provide another avenue for selective tert-butyl ester deprotection, often under mild conditions. Ytterbium (III) triflate [Yb(OTf)₃] is a water-tolerant Lewis acid that has been shown to be highly effective for this transformation. It is particularly useful when other acid-labile groups that are sensitive to protic acids are present.

Protocol:

  • Preparation: To a solution of tert-butyl 2-(2-bromoethoxy)benzoate (1.0 eq) in nitromethane (0.1–0.2 M), add a catalytic amount of Ytterbium (III) triflate (5–10 mol%).

  • Reaction Conditions: Stir the reaction mixture at 45–50 °C for 6–12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by standard methods.

Causality Behind Experimental Choices:

  • Nitromethane: This solvent is often used for Yb(OTf)₃ catalyzed reactions.

  • Catalytic Amount: A key advantage of this method is the use of a substoichiometric amount of the Lewis acid.

  • Moderate Temperature: The reaction requires gentle heating to proceed at a practical rate.

Comparative Data of Deprotection Methods

MethodReagentSolventTemperature (°C)Typical Time (h)Yield (%)Compatibility Notes
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4>90Robust, but harsh. May affect highly acid-sensitive groups.
285% aq. Phosphoric AcidToluene / DCMRT to 504 - 2480 - 95Milder conditions, environmentally friendly.[3] Biphasic, requires good mixing.
3Ytterbium (III) TriflateNitromethane45 - 506 - 12>90Mild, catalytic Lewis acid. Good for substrates with other acid-sensitive groups.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of acid/catalyst, raise the temperature moderately, or extend the reaction time. Monitor by TLC/LC-MS.
Side Product Formation (Degradation of bromoethoxy group) Harsh reaction conditions (high temperature or prolonged reaction time).Switch to a milder deprotection method (e.g., from TFA to phosphoric acid or Yb(OTf)₃). Perform the reaction at a lower temperature.
Low Yield After Work-up The product carboxylic acid may have some water solubility.During aqueous work-up, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase. Perform multiple extractions.

Experimental Workflow Visualization

Experimental_Workflow Start Start: tert-Butyl 2-(2-bromoethoxy)benzoate Dissolve Dissolve in Appropriate Solvent Start->Dissolve Reagent_Addition Add Deprotection Reagent (TFA, H3PO4, or Yb(OTf)3) Dissolve->Reagent_Addition Reaction Stir under Controlled Temperature and Time Reagent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction, Neutralization) Monitoring->Workup Reaction Complete Purification Purification (Crystallization / Chromatography) Workup->Purification Product Final Product: 2-(2-Bromoethoxy)benzoic Acid Purification->Product

Figure 2: General experimental workflow for selective deprotection.

Conclusion

The selective deprotection of tert-butyl esters in 2-(2-bromoethoxy)benzoate derivatives can be achieved with high efficiency and selectivity using a variety of methods. The choice of the optimal protocol depends on the specific substrate and the desired reaction conditions. For robust and rapid deprotection, trifluoroacetic acid in dichloromethane is the method of choice. For more sensitive substrates, aqueous phosphoric acid or catalytic ytterbium (III) triflate offer milder and effective alternatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully perform this crucial transformation in their synthetic endeavors.

References

  • Reddy, G. S., et al. "Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions." Tetrahedron Letters, vol. 41, no. 15, 2000, pp. 2847-2850.
  • Kaul, R., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, vol. 69, no. 18, 2004, pp. 6131-6133.
  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133.
  • Organic Chemistry Portal. "tert-Butyl Esters." [Link]

  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." The Journal of Organic Chemistry, vol. 71, no. 23, 2006, pp. 9045-9050.
  • Cai, C., et al. "Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N′,N′′-Trisubstituted Guanidines." The Journal of Organic Chemistry, vol. 74, no. 15, 2009, pp. 5633-5636.
  • University of Queensland. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." UQ eSpace. [Link]

  • Kaul, R., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, vol. 69, no. 18, 2004, pp. 6131-6133.
  • ResearchGate. "Are alkyl bromides susceptible to hydrolysis?" [Link]

  • ResearchGate. "Ytterbium(III) Triflate: An Efficient and Simple Catalyst for Isomerization of 2 '-Hydroxychalcone and 2 '-Aminochalcones in Ionic Liquid." [Link]

  • R Discovery. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of tert-Butyl 2-(2-bromoethoxy)benzoate for Modular PROTAC Linker Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy of a PROTAC, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent proteasomal degradation.[5][6]

A modular approach to linker synthesis is therefore highly desirable, allowing for the systematic variation of linker length and composition to optimize degradation activity. This guide focuses on the strategic application of tert-butyl 2-(2-bromoethoxy)benzoate , a versatile bifunctional building block, in the rational and efficient synthesis of PROTACs. This reagent uniquely combines a reactive primary alkyl bromide for nucleophilic substitution with an acid-labile tert-butyl ester, enabling a robust, two-stage synthetic strategy.

Reagent Analysis: tert-Butyl 2-(2-bromoethoxy)benzoate

This building block is designed for sequential, orthogonal reactions, making it an ideal tool for PROTAC linker construction. Its utility stems from the distinct reactivity of its two key functional groups.

Table 1: Properties of tert-Butyl 2-(2-bromoethoxy)benzoate

Property Value
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol [7]
CAS Number 1803582-73-1[7]
Appearance Colorless to pale yellow liquid

| Key Functional Groups | 1. Primary Alkyl Bromide (Electrophile)2. tert-Butyl Ester (Protected Carboxylic Acid) |

The 2-Bromoethoxy Moiety: An SN2 Handle

The bromoethoxy group serves as the primary point of attachment. As a primary alkyl halide, it is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[8] This is most commonly exploited in a Williamson ether synthesis , where it reacts cleanly with nucleophilic alkoxide or phenoxide ions.[9] The Sₙ2 mechanism is favored for primary halides as it minimizes the competing E2 elimination reaction, which can be a significant issue with secondary or tertiary halides.[8][10] This high reactivity and selectivity make it ideal for coupling with POI ligands that possess a hydroxyl or phenol functional group.

The tert-Butyl Ester: An Orthogonal Protecting Group

The tert-butyl ester masks a carboxylic acid functionality. Its primary advantage is its chemical stability profile. It is robust and completely stable under the basic or nucleophilic conditions required for the Williamson ether synthesis.[11] This orthogonality is crucial for the synthetic strategy. Once the linker is attached to the first part of the molecule, the tert-butyl group can be selectively removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[11][12][13] This newly exposed acid then serves as a handle for the second key reaction: amide bond formation with an amine-functionalized E3 ligase ligand.

Synthetic Workflow: A Modular Approach to PROTAC Synthesis

The use of tert-butyl 2-(2-bromoethoxy)benzoate enables a convergent and modular synthetic route. This allows for the separate synthesis and purification of advanced intermediates, simplifying the overall process and facilitating the creation of a library of PROTACs with varied linkers or ligands.

G reagent reagent intermediate intermediate final_protac final_protac process process poi_ligand POI Ligand (with -OH or -NH₂ group) alkylation Williamson Ether Synthesis or Nucleophilic Substitution poi_ligand->alkylation bromo_reagent tert-Butyl 2-(2-bromoethoxy)benzoate bromo_reagent->alkylation intermediate1 Intermediate A (Protected Linker-POI) deprotection Acidic Deprotection (e.g., TFA) intermediate1->deprotection intermediate2 Intermediate B (Carboxylic Acid Linker-POI) deprotection->intermediate2 Step 2 coupling Amide Coupling (e.g., HATU, DIPEA) intermediate2->coupling e3_ligand E3 Ligase Ligand (with -NH₂ group) e3_ligand->coupling protac Final PROTAC coupling->protac Step 3 alkylation->intermediate1 Step 1

Caption: Modular PROTAC synthesis workflow using the bifunctional reagent.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Alkylation of a Phenolic POI Ligand via Williamson Ether Synthesis

This protocol describes the attachment of the linker building block to a POI ligand containing a phenol.

Caption: Reaction scheme for Williamson ether synthesis step.

Materials:

  • Phenolic POI Ligand (1.0 eq)

  • tert-Butyl 2-(2-bromoethoxy)benzoate (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the phenolic POI ligand (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add anhydrous MeCN or DMF to create a stirrable suspension (approx. 0.1 M concentration).

  • Add tert-butyl 2-(2-bromoethoxy)benzoate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction: Check for the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically takes 4-16 hours.

  • Work-up: Once complete, cool the mixture to room temperature. If using MeCN, filter off the inorganic salts. If using DMF, dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMF, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product (Intermediate A).

  • Characterization: Confirm the structure of Intermediate A by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Acid-Catalyzed Deprotection of the tert-Butyl Ester

This protocol unmasks the carboxylic acid, preparing the linker for the subsequent coupling reaction.

Materials:

  • Intermediate A (from Protocol 1) (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve Intermediate A (1.0 eq) in DCM (approx. 0.1 M).

  • To this solution, add TFA. A common ratio is 20-50% TFA in DCM (v/v).[12]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction: The reaction is typically rapid, often complete within 1-2 hours. Monitor by LC-MS, looking for the disappearance of the starting material and the appearance of the product with a mass difference corresponding to the loss of the tert-butyl group (-56 Da).

  • Work-up: Upon completion, remove the DCM and TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting product, Intermediate B, is often a salt and is typically used in the next step without further purification.

Protocol 3: Amide Coupling with an Amine-Functionalized E3 Ligase Ligand

This final step assembles the complete PROTAC molecule.

Caption: Reaction scheme for the final amide coupling step.

Materials:

  • Intermediate B (from Protocol 2) (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide or VHL ligand derivative) (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Procedure:

  • To a vial, add Intermediate B (1.0 eq), the E3 ligase ligand (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction: Check for completion by LC-MS, typically within 2-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: The final PROTAC is typically purified to >95% purity using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, HRMS, and analytical HPLC.

Discussion and Troubleshooting

Table 2: Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low yield in Protocol 1 Incomplete deprotonation of phenol; Steric hindrance around the phenol; Poor quality of bromo-reagent. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).[12] Increase reaction temperature or time. Ensure the bromo-reagent is pure.
Incomplete deprotection in Protocol 2 Insufficient TFA or reaction time. Increase the concentration of TFA (e.g., from 20% to 50%) or extend the reaction time.
Low yield in Protocol 3 Poor quality coupling reagents; Deactivated carboxylic acid; Sterically hindered amine. Use fresh HATU and anhydrous DMF. Ensure all TFA from the previous step was removed. Consider alternative coupling reagents like PyBOP or EDC/HOBt.

| Multiple byproducts | Side reactions due to other functional groups; Over-alkylation. | Ensure other nucleophilic sites on the POI ligand are protected. Use a controlled stoichiometry of the bromo-reagent (closer to 1.1 eq). |

The strategic choice of tert-butyl 2-(2-bromoethoxy)benzoate provides a reliable and flexible entry into PROTAC synthesis. The ether linkage formed is generally more stable metabolically than an ester linkage, which can be an advantage for in vivo applications.[14] Furthermore, while this guide focuses on a specific linker length, the principles can be extended. The benzoate scaffold itself can be considered a rigid part of the linker, and its substitution pattern could be altered in more advanced designs to modulate the exit vector and influence ternary complex formation.[15]

References

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. PMC. [Link]

  • Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Wiley Online Library. [Link]

  • Design, Synthesis and Biological Characterization of Proteolysis Targeting Chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein (ATR) Kinase. ChemRxiv. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-Portal.org. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. PMC. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • TERT-BUTYL PEROXYBENZOATE. Chemeurope.com. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and Rad3-related protein (ATR) kinase. Uni Halle. [Link]

  • PROTAC-mediated crosstalk between E3 ligases. The Royal Society of Chemistry. [Link]

  • Williamson Ether Synthesis. Chem-Station Int. Ed.. [Link]

  • STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. bioRxiv.org. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]

  • Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • tert-Butyl peroxybenzoate. Wikipedia. [Link]

  • SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. Organic Syntheses Procedure. [Link]

  • Reactions of Dibenzoyl Peroxide and t-Butyl Perbenzoate with Grignard Reagents and Phenyllithi. PJSIR. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

Sources

Application

Application Note: Synthesis of Macrocyclic Ethers Using tert-Butyl 2-(2-bromoethoxy)benzoate in Drug Discovery

Executive Summary & Strategic Rationale Macrocycles occupy a highly privileged chemical space in modern drug discovery. By pre-organizing molecular conformation, macrocyclization minimizes entropic losses upon target bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Macrocycles occupy a highly privileged chemical space in modern drug discovery. By pre-organizing molecular conformation, macrocyclization minimizes entropic losses upon target binding, drastically improving target potency, selectivity, and ADME properties (such as membrane permeability and metabolic stability)[1].

In the pursuit of novel macrocyclic kinase and ion channel inhibitors, structure-guided macrocyclization is frequently employed to restrict conformation and perfectly fit lipophilic binding pockets[2]. tert-Butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) has emerged as a premier bifunctional building block for this purpose. It serves as a highly modular linker that facilitates a robust three-step macrocyclization sequence: intermolecular O-alkylation, orthogonal ester deprotection, and high-dilution macrolactamization[3].

This application note provides a comprehensive, field-proven guide to executing this sequence, emphasizing the mechanistic causality behind each experimental choice to ensure a self-validating, high-yielding workflow.

Mechanistic Workflow & Pathway Visualization

The synthesis relies on the bifunctional nature of the linker. The bromoethoxy moiety acts as a highly efficient electrophile for Williamson ether synthesis. The tert-butyl ester provides a masked carboxylic acid that remains completely stable under the basic conditions of the alkylation step, yet can be cleanly cleaved under mild acidic conditions to prevent the unwanted hydrolysis of sensitive core moieties. Finally, the liberated benzoic acid is coupled with a distal amine to close the ring.

Macrocyclization_Workflow Scaffold Core Scaffold (Phenol/Amine) Alkylation Step 1: O-Alkylation (Williamson Synthesis) Scaffold->Alkylation Reagent tert-Butyl 2-(2-bromoethoxy)benzoate (Bifunctional Linker) Reagent->Alkylation Intermediate Acyclic Ether (tert-Butyl Ester) Alkylation->Intermediate Deprotection Step 2: Deprotection (TFA / DCM) Intermediate->Deprotection Acid Free Carboxylic Acid Intermediate Deprotection->Acid Cyclization Step 3: Macrolactamization (HATU, DIPEA) Acid->Cyclization Macrocycle Target Macrocyclic Ether (Conformationally Restricted) Cyclization->Macrocycle

Workflow for macrocyclic ether synthesis using tert-butyl 2-(2-bromoethoxy)benzoate.

Detailed Experimental Protocols & Causality

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Objective: Anchor the bifunctional linker to the phenolic hydroxyl of the core scaffold.

Step-by-Step Procedure:

  • Dissolve the core phenol scaffold (1.0 eq) and tert-butyl 2-(2-bromoethoxy)benzoate (1.2 eq) in anhydrous DMF (0.2 M).

  • Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and Potassium Iodide (KI, 0.1 eq).

  • Stir the suspension at 65 °C under an inert nitrogen atmosphere for 12 hours.

  • Quench the reaction with water, extract with EtOAc, wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Causality & Mechanistic Insights:

  • Why Cs₂CO₃? The large ionic radius of the cesium cation creates a highly "naked" and reactive phenoxide anion. This "cesium effect" enhances the nucleophilicity of the oxygen, strongly favoring O-alkylation over competing C-alkylation on electron-rich aromatic scaffolds.

  • Why KI? KI acts as a nucleophilic catalyst via the Finkelstein reaction. It converts the alkyl bromide to a more reactive alkyl iodide in situ, drastically lowering the activation energy for the Sₙ2 displacement by the phenoxide.

Self-Validation Checkpoint: Perform LC-MS analysis. The reaction is validated when the starting phenol peak is consumed and a new peak corresponding to the [M+H]⁺ of the tert-butyl ester intermediate appears.

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester

Objective: Unmask the carboxylic acid in preparation for ring closure.

Step-by-Step Procedure:

  • Dissolve the acyclic ether intermediate in anhydrous DCM (0.1 M).

  • Add Triisopropylsilane (TIPS, 2.0 eq) followed by Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Stir at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA.

Causality & Mechanistic Insights:

  • Why TFA instead of NaOH? Acidic cleavage proceeds via an E1 mechanism, releasing isobutylene gas. This avoids saponification conditions (aqueous base) which could inadvertently hydrolyze the newly formed ether or other sensitive amide bonds within the scaffold.

  • Why TIPS? The E1 cleavage generates a highly reactive tert-butyl carbocation. TIPS acts as a carbocation scavenger, preventing the irreversible tert-butylation of electron-rich aromatic rings on your core scaffold.

Self-Validation Checkpoint: LC-MS must show a precise mass shift of -56 Da (loss of isobutylene). The absence of +56 Da adducts confirms that TIPS successfully scavenged the carbocations.

Protocol C: High-Dilution Macrolactamization

Objective: Execute intramolecular amide bond formation to yield the final macrocyclic ether.

Step-by-Step Procedure:

  • Dissolve the deprotected acyclic amino-acid intermediate in anhydrous DCM to achieve a highly dilute concentration of 1.0 mM .

  • Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 10 minutes to ensure complete deprotonation of the carboxylic acid and amine salts.

  • Add HATU (1.5 eq) in a single portion.

  • Stir at room temperature for 16 hours.

  • Wash the organic layer with saturated NaHCO₃, then 1M HCl, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Causality & Mechanistic Insights:

  • Why High Dilution (1.0 mM)? According to the Ziegler-Ruggli dilution principle, intramolecular cyclization is a first-order reaction, whereas intermolecular oligomerization is a second-order reaction. Operating at high dilution artificially suppresses the collision rate of distinct molecules, kinetically favoring ring closure over polymerization.

  • Why HATU? HATU generates an active At-ester (7-azabenzotriazole). The pyridine nitrogen of the At-ester exhibits a neighboring group effect—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating the cyclization rate compared to standard EDCI/HOBt coupling.

Self-Validation Checkpoint: LC-MS must show a mass shift of -18 Da (loss of water). Analytical HPLC should reveal a single sharp peak. A broad set of later-eluting peaks indicates failed dilution control (oligomerization).

Quantitative Data: Optimization of Macrolactamization

The macrolactamization step is the most critical and failure-prone stage of the synthesis. The table below summarizes field-proven optimization data, demonstrating the mathematical relationship between concentration, coupling reagent, and the yield of the desired monomeric macrocycle versus unwanted oligomers.

EntryCoupling ReagentBaseSolventConcentration (mM)Monomer Yield (%)Oligomer/Dimer (%)
1EDCI, HOBtDIPEADMF10.022%65%
2HATUDIPEADMF10.041%48%
3HATUDIPEADCM5.063%25%
4 HATU DIPEA DCM 1.0 88% < 5%

Table 1: Impact of dilution and coupling reagent on macrolactamization efficiency. Entry 4 represents the optimal self-validating conditions for macrocyclic ether formation.

References

  • [1] Novel Macrocyclic NLRP3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] Structure-guided design of picomolar-level macrocyclic TRPC5 channel inhibitors with antidepressant activity | PMC. URL:[Link]

  • [3] Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for tert-Butyl 2-(2-bromoethoxy)benzoate in Drug Discovery

Introduction & Chemical Profile In modern drug discovery and medicinal chemistry, the late-stage functionalization of modular building blocks is critical for rapid structure-activity relationship (SAR) exploration. tert-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery and medicinal chemistry, the late-stage functionalization of modular building blocks is critical for rapid structure-activity relationship (SAR) exploration. tert-Butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) is a highly versatile, bifunctional building block.

From a mechanistic standpoint, this molecule presents two distinct chemical handles:

  • The tert-Butyl Ester: Serves as a robust protecting group for the benzoic acid moiety. Unlike methyl or ethyl esters, the bulky tert-butyl group provides extreme steric hindrance, preventing unwanted saponification or nucleophilic attack by basic reagents (e.g., K3​PO4​ , KOH ) during cross-coupling. It also prevents intramolecular lactonization, a common side-reaction when an electrophile is tethered ortho to a reactive carboxylate.

  • The Primary Alkyl Bromide: The 2-bromoethoxy group acts as an unactivated C(sp³)–electrophile.

Historically, unactivated alkyl bromides were notoriously difficult to cross-couple due to two causal factors: (A) the reluctance of transition metals to undergo oxidative addition into electron-rich, unactivated C(sp³)–Br bonds, and (B) the rapid, parasitic β-hydride elimination of the resulting alkyl-metal intermediate, which yields alkene byproducts rather than the desired cross-coupled product[1][2].

This application note details three state-of-the-art, self-validating protocols to successfully cross-couple this building block, bypassing historical limitations through ligand design and radical chemistry.

Methodology 1: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

Mechanistic Rationale

To bypass the high kinetic barrier of 2-electron oxidative addition into the C(sp³)–Br bond, metallaphotoredox catalysis utilizes a Halogen Abstraction-Radical Capture (HARC) mechanism[3]. By employing an Iridium photocatalyst and a silane additive ( TMS3​SiH ) under visible light, a silyl radical is generated. This silyl radical abstracts the bromine atom from tert-butyl 2-(2-bromoethoxy)benzoate, generating a primary carbon-centered radical[4]. Concurrently, a Nickel(0) catalyst undergoes oxidative addition into an aryl halide. The resulting Ni(I)–Aryl complex rapidly intercepts the alkyl radical, forming a transient Ni(III) species that undergoes immediate reductive elimination to form the C–C bond.

Photoredox PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (Blue LED) Silyl TMS3Si• Radical PC_star->Silyl SET & HAT AlkylRad Alkyl Radical (from Bromoethoxy) Silyl->AlkylRad Halogen Abstraction Ni_cat Ni(0)L_n Catalyst Ni_I Ni(I)-Aryl Complex Ni_cat->Ni_I Oxidative Addition (Ar-Br) Ni_III Ni(III)-Aryl-Alkyl Ni_I->Ni_III Radical Capture Ni_III->Ni_cat Catalyst Regeneration Product Coupled Product Ni_III->Product Reductive Elimination

Caption: Metallaphotoredox HARC catalytic cycle for C(sp³)-C(sp²) cross-coupling.

Experimental Protocol

Self-Validating Control: The presence of oxygen completely quenches the silyl radical and oxidizes the Ni(0) catalyst. Rigorous degassing is the primary validation checkpoint for this protocol.

  • Preparation: In an oven-dried 8 mL vial equipped with a Teflon septum, add tert-butyl 2-(2-bromoethoxy)benzoate (1.0 equiv, 0.5 mmol), the aryl bromide coupling partner (1.2 equiv), NiCl2​(dtbbpy) (5 mol%), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%).

  • Solvent & Additives: Add anhydrous DME (5.0 mL). Add TMS3​SiH (1.5 equiv) and anhydrous Na2​CO3​ (2.0 equiv).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Do not use nitrogen if trace oxygen is suspected.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs (440-450 nm). Stir vigorously (1000 rpm) at room temperature for 18 hours. A fan must be used to maintain ambient temperature, as thermal degradation of the Ni-complex can occur above 40°C.

  • Workup: Dilute the mixture with EtOAc, wash with water and brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Alkyl-Aryl Coupling

Mechanistic Rationale

Pioneered by the Fu laboratory, the Suzuki-Miyaura coupling of unactivated alkyl bromides relies on the precise tuning of the Palladium ligand sphere[2][5]. By utilizing highly electron-rich and sterically demanding phosphine ligands—specifically Tricyclohexylphosphine ( PCy3​ )—the electron density on the Pd center is increased, facilitating the difficult 2-electron oxidative addition into the C(sp³)–Br bond. Furthermore, the immense steric bulk of PCy3​ forces the Pd(II) intermediate to undergo rapid reductive elimination, effectively outcompeting the deleterious β-hydride elimination pathway[1].

Suzuki Pd0 Pd(0) + PCy3 PdII_Br Pd(II)(Alkyl)(Br) Pd0->PdII_Br Oxidative Addition PdII_Base Pd(II)(Alkyl)(Base) PdII_Br->PdII_Base Base Exchange PdII_Ar Pd(II)(Alkyl)(Ar) PdII_Base->PdII_Ar Transmetalation PdII_Ar->Pd0 Catalyst Regeneration Product Cross-Coupled Product PdII_Ar->Product Reductive Elimination Boronic Arylboronic Acid Boronic->PdII_Ar Transmetalation

Caption: Pd-catalyzed Suzuki-Miyaura cycle utilizing bulky PCy3 to prevent β-hydride elimination.

Experimental Protocol

Self-Validating Control: The reaction requires active Pd(0). A color change from dark red/purple ( Pd2​(dba)3​ ) to a pale yellow/orange active catalyst solution indicates successful ligand exchange and catalyst activation.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2​(dba)3​ (2.5 mol%) and PCy3​ (10 mol%) in anhydrous THF (2 mL). Stir for 15 minutes until the solution turns pale orange.

  • Reagent Assembly: To a separate flask containing tert-butyl 2-(2-bromoethoxy)benzoate (1.0 equiv, 0.5 mmol), add the arylboronic acid (1.5 equiv) and freshly ground anhydrous K3​PO4​ (3.0 equiv).

  • Coupling: Transfer the pre-activated catalyst solution to the reagent flask. Rinse with an additional 3 mL of THF to ensure quantitative transfer.

  • Reaction: Seal the flask and stir at 60°C for 12-16 hours. Monitor via GC-MS. The tert-butyl ester will remain completely intact under these basic conditions.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Diethyl Ether ( 3×10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

Methodology 3: Nickel-Catalyzed Cross-Electrophile Reductive Coupling

Mechanistic Rationale

When pre-formed organometallic reagents (like boronic acids) are unstable or difficult to synthesize, reductive cross-electrophile coupling offers a powerful alternative. This method couples two distinct electrophiles (e.g., our alkyl bromide and an aryl/alkyl halide) using a terminal reductant such as Zinc dust or Bis(pinacolato)diboron ( B2​pin2​ )[6][7]. The Ni catalyst cycles between Ni(I) and Ni(III) oxidation states, driven by the thermodynamic sink of the terminal reductant, allowing for the direct union of the two electrophiles without generating sensitive nucleophilic intermediates.

Experimental Protocol
  • Preparation: In a dry Schlenk tube, add tert-butyl 2-(2-bromoethoxy)benzoate (1.0 equiv), aryl iodide (1.2 equiv), NiI2​ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and activated Zn dust (2.5 equiv).

  • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide, 0.2 M).

  • Reaction: Stir at 60°C under Argon for 24 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove excess Zinc and Nickel salts. Wash the pad with EtOAc. Wash the organic filtrate with 1M HCl, then brine, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance of tert-butyl 2-(2-bromoethoxy)benzoate across the three methodologies, allowing researchers to select the optimal conditions based on their specific coupling partner.

MethodologyCatalyst / Ligand SystemBase / ReductantTempExpected YieldKey Advantage
Metallaphotoredox NiCl2​(dtbbpy) / Ir-Photocatalyst TMS3​SiH / Na2​CO3​ 25°C75–85%Ultra-mild; tolerates protic functional groups.
Suzuki-Miyaura Pd2​(dba)3​ / PCy3​ K3​PO4​ 60°C65–90%Highly scalable; utilizes stable boronic acids.
Reductive Coupling NiI2​ / dtbbpyZn dust or B2​pin2​ 60°C50–70%Eliminates the need for pre-formed organometallics.

References

  • Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant Chemical Science (RSC Publishing) URL:[Link]

  • Metallaphotoredox Perfluoroalkylation of Organobromides Journal of the American Chemical Society URL:[Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides Chem (Cell Press) URL:[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp³–Csp³ Coupling of Aliphatic Bromides Journal of the American Chemical Society URL:[Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides Journal of the American Chemical Society URL:[Link]

  • Suzuki Reaction Overview and Mechanisms Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Application

Application Note: Preparation of tert-Butyl 2-(2-bromoethoxy)benzoate from Salicylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of tert-butyl 2-(2-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of tert-butyl 2-(2-bromoethoxy)benzoate from salicylic acid represents a fundamental sequence in organic chemistry, frequently utilized to generate versatile building blocks for macrocycles, active pharmaceutical ingredients (APIs), and complex ether-linked scaffolds.

Because salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group, direct alkylation is prone to yielding complex mixtures of esters and ethers. To achieve strict chemoselectivity, a two-step sequence is mandatory:

  • Carboxyl Protection (Esterification): The carboxylic acid is first protected as a tert-butyl ester. The tert-butyl group is specifically chosen for its massive steric bulk—which prevents unwanted nucleophilic attack at the carbonyl carbon during subsequent steps—and its orthogonality. It remains highly stable under basic alkylation conditions but can be cleanly cleaved later using mild acids (e.g., Trifluoroacetic acid) [1].

  • Phenolic Alkylation (Williamson Ether Synthesis): The intermediate tert-butyl salicylate undergoes a Williamson ether synthesis with 1,2-dibromoethane. Because 1,2-dibromoethane is a bifunctional electrophile, the phenoxide intermediate can react with the newly formed mono-alkylated product to form an unwanted symmetric dimer. Maintaining a massive stoichiometric excess of 1,2-dibromoethane kinetically favors mono-alkylation and suppresses dimerization[2].

Experimental Workflows

Workflow A Salicylic Acid (Starting Material) B tert-Butyl Salicylate (Intermediate) A->B DCC, DMAP t-BuOH, THF RT, 12 h C tert-Butyl 2-(2-bromoethoxy)benzoate (Target Product) B->C 1,2-Dibromoethane (excess) K2CO3, DMF 80 °C, 12 h

Overall synthetic workflow for the preparation of tert-butyl 2-(2-bromoethoxy)benzoate.

Mechanism A tert-Butyl Salicylate B Phenoxide Anion (Active Nucleophile) A->B K2CO3 (Base) - KHCO3 C Target Product (Mono-alkylation) B->C 1,2-Dibromoethane (Excess) D Dimer Byproduct (Bis-alkylation) C->D + Phenoxide Anion (If electrophile is limiting)

Mechanistic pathway highlighting the competitive dimer formation during Williamson ether synthesis.

Materials and Reagents

Table 1: Reagents for Step 1 (Esterification)

Reagent MW ( g/mol ) Equivalents Function
Salicylic Acid 138.12 1.0 Starting Material
tert-Butanol (anhydrous) 74.12 10.0 (vol) Reactant / Primary Solvent
DCC 206.33 1.1 Coupling Agent
DMAP 122.17 0.04 Acyl Transfer Catalyst

| THF (anhydrous) | 72.11 | Minimal | Co-solvent for DCC |

Table 2: Reagents for Step 2 (Alkylation)

Reagent MW ( g/mol ) Equivalents Function
tert-Butyl Salicylate 194.23 1.0 Intermediate
1,2-Dibromoethane 187.86 5.0 Electrophile
K₂CO₃ (anhydrous, powder) 138.21 3.0 Base

| DMF (anhydrous) | 73.09 | 10.0 (vol) | Solvent |

Step-by-Step Methodologies

Step 4.1: Preparation of tert-Butyl Salicylate

This protocol utilizes a Steglich esterification modified for sterically hindered alcohols.

  • Initiation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend salicylic acid (1.0 eq) and DMAP (0.04 eq) in anhydrous tert-butanol (10 volumes).

    • Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric bulk of the tert-butyl alcohol.

  • Activation: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Causality: Maintaining the reaction at 0 °C during addition controls the exothermic formation of the O-acylisourea intermediate, kinetically preventing its rearrangement into an unreactive N-acylurea byproduct.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. A thick white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Suspend the crude residue in diethyl ether and add a small portion of oxalic acid (0.1 eq).

    • Causality: This is a critical field-proven technique; oxalic acid decomposes any unreacted DCC into DCU and precipitates DMAP as an insoluble oxalate salt [1].

  • Chill the suspension to -20 °C for 1 hour, then filter through a Celite pad. Concentrate the filtrate to yield crude tert-butyl salicylate. Purify via silica gel flash chromatography (Hexanes/EtOAc) if TLC indicates impurities.

Step 4.2: Alkylation to tert-Butyl 2-(2-bromoethoxy)benzoate

This protocol utilizes a Williamson ether synthesis optimized to prevent dimerization.

  • Deprotonation: Dissolve the purified tert-butyl salicylate (1.0 eq) in anhydrous DMF (10 volumes). Add finely powdered anhydrous K₂CO₃ (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl (pKa ~10) without hydrolyzing the ester. DMF is chosen over classical solvents like acetone to enhance the solubility of the phenoxide and accelerate the Sₙ2 reaction [2].

  • Alkylation: Add 1,2-dibromoethane (5.0 eq) in one rapid portion. Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Causality: The 5-fold excess of 1,2-dibromoethane is strictly required to saturate the reaction environment, ensuring the phenoxide attacks a fresh molecule of 1,2-dibromoethane rather than the newly formed mono-alkylated product.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water (30 volumes) and extract with Ethyl Acetate (3 × 15 volumes).

  • Purification: Wash the combined organic layers extensively with water (5 × 20 volumes) and brine to completely partition out the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation: The excess 1,2-dibromoethane (bp 131 °C) can be removed via high-vacuum distillation prior to final purification via flash chromatography (Silica gel, 9:1 Hexanes/EtOAc).

Analytical Validation & Expected Results

To validate the success of the synthesis, verify the structure of the final purified product using ¹H NMR spectroscopy. The integration of the tert-butyl group against the newly introduced ethylene bridge is the primary diagnostic marker.

Table 3: Expected ¹H NMR Data (400 MHz, CDCl₃)

Shift (ppm) Multiplicity Integration Assignment
1.58 Singlet 9H -C(CH₃)₃ (tert-butyl ester)
3.65 Triplet 2H -CH₂-Br (Terminal bromide)
4.35 Triplet 2H -O-CH₂- (Ether linkage)
6.95 - 7.05 Multiplet 2H Aromatic (H-3, H-5)
7.42 Triplet 1H Aromatic (H-4)

| 7.78 | Doublet | 1H | Aromatic (H-6) |

Troubleshooting & Safety

  • Toxicity Warning: 1,2-dibromoethane is a severe alkylating agent, highly toxic, and a known carcinogen. All handling, including the rotary evaporation of crude mixtures, must be conducted inside a certified fume hood using appropriate PPE.

  • Dimerization: If TLC reveals a non-polar byproduct (lower Rf than the desired product), this indicates the formation of the symmetric dimer. In future runs, increase the equivalents of 1,2-dibromoethane to 10.0 eq or increase the dilution of the reaction mixture.

  • Stubborn DCU: If DCU contamination persists after Step 1, dissolve the product in a minimal amount of cold acetone, filter, and reconcentrate. DCU is highly insoluble in cold acetone.

References

  • Title: Mechanism of Site-Directed Protein Cross-Linking. Protein-Directed Selectivity in Reactions of Hemoglobin with Aryl Trimesates. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Method

Application Note: Process Scale-Up and Utilization of tert-Butyl 2-(2-bromoethoxy)benzoate in Pharmaceutical Intermediate Synthesis

Target Audience: Process Chemists, Drug Development Scientists, and Scale-Up Engineers. Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In modern pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Scientists, and Scale-Up Engineers. Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

In modern pharmaceutical development, designing scalable and robust synthetic routes requires building blocks that offer both high reactivity and orthogonal stability. (CAS: 1803582-73-1)[1] is a highly versatile, bifunctional intermediate frequently utilized in the synthesis of ether-linked salicylic acid derivatives, GPCR ligands, and complex active pharmaceutical ingredients (APIs).

  • The 2-Bromoethoxy Electrophile: The primary bromide serves as an excellent leaving group for SN​2 displacement by various nucleophiles (amines, phenols, thiols), allowing for the rapid construction of complex ether or amine linkages.

  • The tert-Butyl Ester Protecting Group: Unlike methyl or ethyl esters, the bulky tert-butyl group provides extreme steric hindrance. This renders the carbonyl completely inert to nucleophilic attack during the SN​2 alkylation step. Furthermore, it is highly stable to the basic conditions required for alkylation, yet can be selectively cleaved under mild acidic conditions[2].

Scale-Up of the SN​2 Alkylation Step

Causality & Process Insights

During kilogram-scale alkylation, the primary chemical risks are the formation of elimination byproducts (e.g., vinyl ethers) and the dialkylation of primary amines. To mitigate these risks, the choice of base, solvent, and temperature is critical.

While cesium carbonate ( Cs2​CO3​ ) provides rapid kinetics due to the "cesium effect," its high cost and hygroscopic nature make it less ideal for large-scale manufacturing. Anhydrous potassium carbonate ( K2​CO3​ ) in acetonitrile (MeCN) offers a scalable, cost-effective alternative. The causality here is surface-area dependent: using finely milled K2​CO3​ ensures adequate heterogeneous mixing, which suppresses the higher-activation-energy elimination pathways in favor of the desired SN​2 substitution.

Quantitative Data: Optimization of Alkylation Conditions

Data summarized from 100 mmol scale model reactions.

SolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)Elimination Byproduct (%)
DMF Cs2​CO3​ (1.5)604>98<1
DMF K2​CO3​ (2.0)808953
MeCN K2​CO3​ (2.0) 80 12 97 <1
THFDIPEA (2.5)6524605

Conclusion: MeCN with milled K2​CO3​ provides the optimal balance of yield, purity, and economic scalability.

Protocol 1: Standard Alkylation Procedure (1.0 mol Scale)

This protocol is self-validating; the use of mild base and specific equivalents prevents over-alkylation.

  • Preparation: Charge a 5 L jacketed glass reactor with the target nucleophile (1.0 mol, 1.0 eq) and anhydrous MeCN (2.5 L).

  • Base Addition: Add finely milled anhydrous K2​CO3​ (276.4 g, 2.0 mol, 2.0 eq). Stir the suspension at 300 rpm for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition: Dissolve tert-butyl 2-(2-bromoethoxy)benzoate (316.0 g, 1.05 mol, 1.05 eq) in MeCN (500 mL). Add this solution dropwise to the reactor over 30 minutes to manage any mild exotherm.

  • Reaction: Heat the reactor jacket to 80°C. Monitor the reaction via HPLC or LC-MS. Typical completion time is 10-12 hours.

  • Workup: Cool the reactor to 20°C. Filter the mixture through a Celite pad to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (3 L) and Water (3 L). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the alkylated intermediate.

Scale-Up of the tert-Butyl Ester Deprotection

Causality & Process Insights

The deprotection of the tert-butyl ester to yield the free carboxylic acid proceeds via an acid-catalyzed AAL​1 mechanism. The addition of a strong acid, typically[3], protonates the ester oxygen, leading to the cleavage of the alkyl-oxygen bond and the formation of a highly stable tert-butyl carbocation[4].

Critical Scale-Up Hazards & Solutions:

  • Isobutylene Gas Evolution: The tert-butyl cation rapidly loses a proton to form isobutylene gas[4]. On a large scale, this rapid gas evolution causes dangerous pressure spikes and severe foaming. Solution: Controlled, dropwise addition of TFA at 0°C and mandatory reactor venting to a scrubber.

  • Electrophilic Aromatic Substitution: The tert-butyl cation can act as an electrophile and irreversibly alkylate electron-rich aromatic rings on your API. Solution: Carbocation scavengers like Triisopropylsilane (TIPS) and water must be added to quench the cation before side reactions occur.

  • Advanced Alternative: For next-generation manufacturing, [5] offers a reagent-free alternative. Heating the intermediate in a protic solvent under high pressure (120–240°C) hydrolyzes the ester without TFA, significantly improving the safety and green chemistry profile of the process[5].

Protocol 2: TFA-Mediated Deprotection with Scavenger (0.5 mol Scale)
  • Preparation: Charge a 3 L reactor with the alkylated intermediate (0.5 mol) and Dichloromethane (DCM) (1.0 L).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (25 mL, ~0.128 mol) and Deionized Water (25 mL) to act as carbocation scavengers.

  • Acid Addition: Cool the reactor to 0°C. Slowly add TFA (500 mL) dropwise over 1 hour. CRITICAL SAFETY STEP: Ensure the reactor condenser is open to a scrubber/vent system to safely release isobutylene gas.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure (keep the water bath <40°C to minimize thermal degradation). Co-evaporate with toluene (2 x 500 mL) to azeotropically remove residual TFA. Triturate the resulting solid in cold diethyl ether or heptane to crystallize the final free carboxylic acid API intermediate.

Process Visualizations

Workflow A tert-Butyl 2-(2-bromoethoxy)benzoate B SN2 Alkylation (K2CO3, MeCN) A->B C Intermediate Isolation B->C D Acidic Deprotection (TFA/DCM) C->D E Final API Intermediate D->E

Synthetic workflow from alkylation to final API intermediate isolation.

Mechanism Ester tert-Butyl Ester Intermediate Protonated Protonated Ester (Active Species) Ester->Protonated + TFA (H+) Cleavage C-O Bond Cleavage Protonated->Cleavage Acid Free Carboxylic Acid (Target) Cleavage->Acid Cation tert-Butyl Cation (Reactive Intermediate) Cleavage->Cation Gas Isobutylene Gas (Vent Required) Cation->Gas - H+ (Deprotonation) Scavenger Scavenger Adduct (Safe Byproduct) Cation->Scavenger + TIPS/Water

Mechanistic pathway of TFA deprotection highlighting carbocation fate.

References

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6375-6379.[Link]

  • ChemSrc Database. (2024). Tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1). ChemSrc.[Link]

  • ResearchGate Chemistry Community. (2015). How can I deprotect esters using TFA? ResearchGate.[Link]

  • Chemistry StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? StackExchange.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-(2-bromoethoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sterically hindered and chemically sensitive intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sterically hindered and chemically sensitive intermediates. The synthesis of tert-butyl 2-(2-bromoethoxy)benzoate presents a classic bifunctional challenge: successfully protecting a carboxylic acid as an acid-sensitive tert-butyl ester, followed by the selective monoalkylation of the resulting phenol using a homobifunctional electrophile (1,2-dibromoethane).

This guide is designed to troubleshoot the most common yield-killing pitfalls in this two-step workflow, explaining the mechanistic causality behind each optimization so you can build a self-validating experimental system.

SynthesisRoute A Salicylic Acid B tert-Butyl Salicylate A->B DCC, DMAP tert-Butanol (Steglich Esterification) C tert-Butyl 2-(2-bromoethoxy)benzoate B->C 1,2-Dibromoethane K2CO3, DMF (Williamson Etherification)

Caption: Two-step synthesis workflow for tert-butyl 2-(2-bromoethoxy)benzoate.

Part 1: Esterification Troubleshooting (Synthesis of tert-Butyl Salicylate)

Q: Why does my standard Fischer esterification fail to produce tert-butyl salicylate, yielding only unreacted starting material or degradation products? A: Fischer esterification relies on strongly acidic conditions (e.g., H₂SO₄) and heat. tert-Butyl esters are highly acid-labile. Under these thermodynamic conditions, any tert-butyl ester that forms rapidly undergoes E1 elimination to yield isobutylene gas and a stable tert-butyl carbocation, reverting the molecule back to salicylic acid. To achieve high yields, you must bypass the acid-catalyzed route and use a mild, kinetically driven coupling method at room temperature, such as Steglich esterification using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)[1].

Self-Validating Protocol: Steglich Esterification

This protocol utilizes mild conditions to protect the carboxylic acid without triggering E1 cleavage[1].

  • Preparation: Suspend salicylic acid (1.0 equiv) and DMAP (0.04 equiv) in dry tert-butyl alcohol (solvent and reactant). Ensure all glassware is oven-dried to prevent competitive hydrolysis of the DCC-activated intermediate.

  • Activation: Dissolve DCC (1.1 equiv) in dry THF and add dropwise over 30 minutes to the stirred suspension at room temperature.

    • Causality: Dropwise addition prevents thermal spikes that could drive unwanted side reactions.

  • Reaction & In-Process Validation: Stir overnight at room temperature.

    • Self-Validation: The reaction mixture will transition from a clear/translucent suspension to a thick, cloudy mixture as dicyclohexylurea (DCU) precipitates. This visual cue confirms the successful activation of the acid and turnover of the DCC.

  • Workup: Concentrate the mixture under reduced pressure. Suspend the residue in diethyl ether, and add oxalic acid (1.5 equiv relative to DCC) in portions to decompose any unreacted DCC and precipitate the DMAP as an insoluble oxalate salt. Filter the mixture to remove the DCU and salts, then concentrate the filtrate to yield the pure tert-butyl salicylate.

Part 2: Alkylation Troubleshooting (Etherification)

Q: During the alkylation step, my LC-MS shows a massive peak for a dimeric byproduct. How do I prevent bis-alkylation? A: You are observing the formation of the dimer 1,2-bis(2-(tert-butoxycarbonyl)phenoxy)ethane. Because 1,2-dibromoethane is a homobifunctional electrophile, the newly formed tert-butyl 2-(2-bromoethoxy)benzoate remains highly reactive. If the local concentration of the phenoxide is too high relative to 1,2-dibromoethane, a second phenoxide molecule will attack the monoalkylated product via an Sₙ2 mechanism. To statistically favor monoalkylation, you must flood the system by using a significant molar excess of 1,2-dibromoethane (typically 3 to 5 equivalents)[2].

Q: I am losing yield to a volatile byproduct, and I suspect the ester is hydrolyzing. What base and solvent system should I use? A: Two distinct side reactions are likely destroying your yield:

  • Ester Saponification: Using aqueous or strongly nucleophilic bases (like NaOH or KOH) will rapidly hydrolyze the tert-butyl ester back to the free acid.

  • E2 Elimination: Strong bases promote the dehydrohalogenation of 1,2-dibromoethane to form vinyl bromide, consuming your electrophile before it can react.

To prevent both, you must use a mild, anhydrous inorganic base in a polar aprotic solvent. Anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–85 °C provides the perfect balance of basicity to deprotonate the phenol without triggering E2 elimination or ester cleavage[3].

MechanisticPitfalls Phenoxide tert-Butyl Salicylate Phenoxide Intermediate Target Monoalkylation (Desired Product) Phenoxide->Target SN2 Attack Dimer Bis-alkylation (Dimer Byproduct) Phenoxide->Dimer DBE 1,2-Dibromoethane (Electrophile) DBE->Target Elim E2 Elimination (Vinyl Bromide Byproduct) DBE->Elim Strong Base / High Temp Target->Dimer SN2 by 2nd Phenoxide (Occurs if DBE is limiting)

Caption: Competing pathways during the etherification step highlighting yield-reducing side reactions.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the causality between reaction conditions and product distribution during the alkylation of phenols with 1,2-dibromoethane.

BaseSolventTempEq. of 1,2-DibromoethaneResult / Yield Impact
NaOH (aq)THF / H₂O100 °C1.2Poor (<10%): Ester hydrolysis and E2 elimination dominate.
K₂CO₃DMF85 °C1.5Moderate (40%): Significant bis-alkylation (dimer formation) due to lack of electrophile excess.
K₂CO₃DMF85 °C4.0High (70-85%): Monoalkylation highly favored; minimal dimer and no ester cleavage[3].
Cs₂CO₃MeCN60 °C4.0Excellent (>85%): Very clean reaction profile due to the cesium effect, though higher reagent cost.
Self-Validating Protocol: Selective Monoalkylation

This protocol utilizes an excess of electrophile and a mild base to ensure high monoalkylation yields[2],[3].

  • Preparation: Dissolve tert-butyl salicylate (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Electrophile Addition: Add 1,2-dibromoethane (4.0 equiv) in one portion.

    • Causality: The large excess is critical to flood the reaction environment, ensuring the phenoxide encounters a free 1,2-dibromoethane molecule rather than a previously monoalkylated product[2].

  • Heating & In-Process Validation: Heat the mixture to 85 °C for 6 hours[3].

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the phenol starting material is fully consumed. The product will elute as a significantly less polar spot than the starting material due to the masking of the hydroxyl group.

  • Workup: Cool the mixture to room temperature. Dilute heavily with distilled water (at least 5 volumes relative to DMF) to dissolve the inorganic salts and partition the DMF into the aqueous layer. Extract the aqueous phase 3 times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Remove the excess 1,2-dibromoethane via high-vacuum distillation or purify the crude oil via silica gel flash chromatography.

References
  • Mechanism of Site-Directed Protein Cross-Linking. Protein-Directed Selectivity in Reactions of Hemoglobin with Aryl Trimesates | The Journal of Organic Chemistry - ACS Publications. 1

  • Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation | Organic Process Research & Development - ACS Publications. 2

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder | ACS Chemical Neuroscience - Uniba.it. 3

Sources

Optimization

Technical Support Center: Navigating Reactions with Tert-butyl 2-(2-bromoethoxy)benzoate

Welcome to the technical support center for tert-butyl 2-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet critical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 2-(2-bromoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet critical issue: premature hydrolysis of the tert-butyl ester protecting group. The unique stability profile of t-butyl esters—robust under many basic conditions but highly sensitive to acid—requires careful experimental design. This document provides in-depth, field-proven insights to ensure the integrity of your molecule throughout your synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-butyl ester hydrolyzing? I'm not using acidic conditions.

This is a common issue that often points to hidden sources of acid in your reaction. The tert-butyl ester is exceptionally labile to acid due to its deprotection mechanism, which proceeds through a stable tertiary carbocation.[1][2] Even trace amounts of acid can catalyze this cleavage.

Common Culprits:

  • Reagent Quality: Amine bases can degrade to form ammonium salts, and solvents like dichloromethane (DCM) can contain trace HCl.

  • Silica Gel: Standard silica gel is acidic and can cause significant hydrolysis during column chromatography.

  • Work-up Procedures: Quenching with aqueous acidic solutions (e.g., NH4Cl or dilute HCl) will rapidly cleave the ester.

Recommendation: Always use freshly purified reagents and anhydrous solvents. For chromatography, consider using silica gel that has been neutralized with a base like triethylamine. During work-up, use a mild basic solution such as saturated sodium bicarbonate for quenching.

Q2: I'm performing a nucleophilic substitution on the bromo group. My reaction is sluggish, and increasing the temperature is causing my ester to hydrolyze. What should I do?

Balancing reactivity for the substitution reaction while preserving the t-butyl ester is key. Elevated temperatures can accelerate both the desired reaction and the undesired hydrolysis, especially if any moisture or acidic impurities are present.

Troubleshooting Steps:

  • Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile to better solvate the nucleophile and accelerate the substitution, often allowing for lower reaction temperatures.

  • Base Selection: Ensure you are using a non-nucleophilic, moderately basic reagent. Strong, nucleophilic bases can attack the ester carbonyl.

  • Catalysis: Consider the use of a phase-transfer catalyst if your nucleophile has limited solubility in the organic solvent.

Q3: Can I use a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)?

While tert-butyl esters are known for their relative stability to basic conditions compared to methyl or ethyl esters, strong bases are not recommended.[3][4]

  • Sodium Hydroxide (NaOH): Can lead to saponification (base-catalyzed hydrolysis), especially at temperatures above ambient.[5]

  • Potassium tert-Butoxide (KOtBu): This is a very strong, sterically hindered base.[6] While less likely to be nucleophilic, its high basicity can promote side reactions, and it is often supplied with trace amounts of KOH and water, which can initiate hydrolysis.[7]

For reactions requiring a base, such as a substitution with a phenol, mild inorganic bases are the preferred choice.

Advanced Troubleshooting Guide: Preserving Ester Integrity

Symptom 1: Low yield of the desired product with the presence of 2-(2-bromoethoxy)benzoic acid as a major byproduct.

This is a clear indication of ester hydrolysis. The troubleshooting workflow below can help pinpoint the cause.

G start Low Yield & Hydrolysis Byproduct Observed reagent_check 1. Reagent & Solvent Purity Check start->reagent_check Is everything anhydrous and high purity? base_check 2. Base Selection Review reagent_check->base_check Yes reagent_sol Action: Use anhydrous solvents. Purify liquid bases via distillation. reagent_check->reagent_sol No/Unsure workup_check 3. Work-up & Purification Review base_check->workup_check Yes, using mild base base_sol Action: Switch to milder base (e.g., K₂CO₃ or Cs₂CO₃). See Table 1. base_check->base_sol No, using strong base (e.g., NaH, KOtBu) workup_sol Action: Quench with NaHCO₃ (aq). Use neutralized silica gel. workup_check->workup_sol No, used acid quench or standard silica G cluster_acid Acid-Catalyzed Hydrolysis (A_AL1 Mechanism) cluster_base Base-Mediated Hydrolysis (B_AC2 Mechanism) Ester_A R-CO-O-tBu ProtonatedEster R-C(OH+)-O-tBu Ester_A->ProtonatedEster + H+ Carbocation tBu+ (stable tertiary carbocation) ProtonatedEster->Carbocation C-O cleavage (rate-determining) Note_A FAST: Driven by stable t-butyl cation formation. ProtonatedEster->Note_A Acid_A R-COOH Carbocation->Acid_A + H₂O, -H+ Ester_B R-CO-O-tBu Tetrahedral R-C(O-)(OH)-O-tBu Ester_B->Tetrahedral + OH- (slow, sterically hindered) Acid_B R-COOH Tetrahedral->Acid_B - tBuO- Note_B SLOW: Steric bulk of t-butyl group hinders nucleophilic attack. Tetrahedral->Note_B

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation with tert-Butyl 2-(2-bromoethoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled workflows due to unexpected side reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled workflows due to unexpected side reactions. When utilizing tert-butyl 2-(2-bromoethoxy)benzoate as an electrophile to install benzoate-linked ethers, the most pervasive challenge is the loss of the starting material to E2 elimination.

This guide is engineered to provide you with the mechanistic causality behind this failure and a self-validating, field-proven protocol to suppress elimination and maximize your SN2 alkylation yields.

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a massive amount of vinyl ether byproduct instead of my desired alkylated product? A: The structural nature of tert-butyl 2-(2-bromoethoxy)benzoate makes it highly susceptible to base-mediated E2 elimination. While the primary bromide acts as a moderate leaving group for SN2 reactions, the adjacent ether oxygen slightly increases the acidity of the β -protons. When you subject this system to strong, unhindered bases (such as NaH, KOtBu, or excess NaOH) at elevated temperatures, the base abstracts the β -proton. This expels the bromide leaving group, irreversibly converting your electrophile into the undesired tert-butyl 2-(vinyloxy)benzoate byproduct[1].

Q2: Which bases should I use to maximize SN2 and suppress E2? A: You must transition from strong/hard bases to weaker, more polarizable, or sterically hindered bases. For oxygen, sulfur, or nitrogen nucleophiles, mild inorganic bases like K2​CO3​ or Cs2​CO3​ are highly preferred. If your substrate requires an organic base for solubility, N,N -Diisopropylethylamine (DIPEA) is the optimal choice. Its significant steric bulk prevents it from acting as a competing nucleophile, while its moderate basicity drastically reduces the rate of E2 elimination compared to alkoxides or DBU[1].

Q3: How does the Finkelstein reaction help minimize this elimination? A: The Finkelstein reaction involves the in-situ halogen exchange of the primary bromide into a primary iodide using Sodium Iodide (NaI) or Potassium Iodide (KI)[2]. Because iodide is a vastly superior leaving group (due to its larger size and polarizability), it significantly lowers the activation energy required for the SN2 pathway. By converting the electrophile to tert-butyl 2-(2-iodoethoxy)benzoate in-situ, the alkylation proceeds rapidly at much lower temperatures (e.g., 40–50 °C). At these lower temperatures, the higher-activation-energy E2 elimination pathway remains kinetically frozen, allowing the SN2 reaction to dominate[3].

E2_vs_SN2 Reactant tert-Butyl 2-(2-bromoethoxy)benzoate + Nucleophile & Base SN2 SN2 Pathway (Alkylation) Reactant->SN2 Mild Base (K2CO3) Lower Temp (50°C) KI Additive E2 E2 Pathway (Elimination) Reactant->E2 Strong Base (NaH) High Temp (>80°C) No Additive Product Desired Alkylated Product (High Yield) SN2->Product Byproduct Vinyl Ether Byproduct (Minimized) E2->Byproduct

Mechanistic divergence: SN2 alkylation vs. E2 elimination pathways for 2-bromoethoxy derivatives.

Quantitative Data: Reaction Optimization Matrix

To illustrate the causality behind these experimental choices, review the following optimization matrix. These parameters demonstrate how base selection, temperature control, and halogen exchange shift the thermodynamic and kinetic distribution of the products.

Table 1: Impact of Reaction Conditions on Product Distribution

Base SelectionSolventAdditiveTemp (°C)SN2 Product Yield (%)E2 Byproduct Yield (%)
NaH (2.0 eq)DMFNone8015%80%
Cs2​CO3​ (2.0 eq)DMFNone8045%40%
K2​CO3​ (2.0 eq)MeCNNone6060%25%
K2​CO3​ (2.0 eq) DMF KI (1.0 eq) 50 88% <5%
DIPEA (2.5 eq) DMF KI (1.0 eq) 50 85% <5%

Note: Data represents generalized yields for the alkylation of a standard phenolic nucleophile.

Validated Experimental Protocol: Finkelstein-Assisted Alkylation

This self-validating protocol utilizes in-situ halogen exchange to suppress the E2 pathway. The system is self-validating because the transient formation of the iodide intermediate can be monitored via LC-MS, confirming that the Finkelstein activation is occurring prior to nucleophilic attack.

Workflow Step1 1. Nucleophile Activation Mix Nu-H + K2CO3 in anhydrous DMF Step2 2. Finkelstein Exchange Add KI to convert R-Br to R-I in-situ Step1->Step2 Step3 3. Electrophile Addition Add tert-Butyl 2-(2-bromoethoxy)benzoate Step2->Step3 Step4 4. Controlled Heating Stir at 50°C to kinetically favor SN2 Step3->Step4 Step5 5. Aqueous Workup Quench with NH4Cl, extract with EtOAc Step4->Step5

Step-by-step workflow for Finkelstein-assisted alkylation to minimize elimination.

Step-by-Step Methodology:
  • Nucleophile Activation: In an oven-dried Schlenk flask under an inert atmosphere ( N2​ or Argon), dissolve your nucleophile (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, oven-dried K2​CO3​ (2.0 equiv). Stir the suspension at room temperature for 15–20 minutes to ensure adequate deprotonation.

  • Halogen Exchange (Finkelstein Additive): Add Potassium Iodide (KI) (1.0 equiv) to the suspension. Scientific Insight: While catalytic KI (0.1–0.2 equiv) can be used, stoichiometric amounts drive the equilibrium forward faster, providing superior suppression of the E2 pathway[2].

  • Electrophile Addition: Using a syringe, dropwise add tert-butyl 2-(2-bromoethoxy)benzoate (1.2 equiv) to the reaction mixture.

  • Controlled Heating (Critical Step): Heat the reaction mixture to 50 °C. Do not exceed 60 °C. Higher thermal energy disproportionately accelerates the higher-activation-energy E2 pathway over the SN2 pathway.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. You may observe the transient tert-butyl 2-(2-iodoethoxy)benzoate intermediate. The reaction is typically complete within 4 to 12 hours depending on the nucleophile's strength.

  • Aqueous Workup: Cool the mixture to room temperature. Quench the remaining base by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5 times) to thoroughly remove the DMF solvent. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

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Optimization

Technical Support Center: Optimizing Reaction Temperature for tert-Butyl 2-(2-bromoethoxy)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of tert-butyl 2-(2-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the synthesis of tert-butyl 2-(2-bromoethoxy)benzoate.

This transformation relies on a Williamson ether synthesis between tert-butyl salicylate and 1,2-dibromoethane. Because the substrate contains a sterically hindered, thermally labile tert-butyl ester and the electrophile is bifunctional, precise temperature optimization is the critical variable separating a high-yielding reaction from a complex mixture of degradation products.

Troubleshooting FAQs

Q1: Why is the reaction temperature so critical for synthesizing tert-butyl 2-(2-bromoethoxy)benzoate? A1: The reaction requires a delicate balance between promoting the desired SN2 nucleophilic substitution and suppressing competing side reactions. The ortho-positioned tert-butyl ester creates significant steric hindrance, meaning the activation energy for the SN2 attack on 1,2-dibromoethane is relatively high, requiring elevated temperatures. However, excessively high temperatures (>80°C) introduce two major failure modes:

  • E2 Elimination: The phenoxide base can act as a Brønsted base rather than a nucleophile, promoting the E2 elimination of 1,2-dibromoethane to form volatile vinyl bromide [1].

  • Ester Cleavage: tert-Butyl esters are thermally labile. Under sustained high temperatures in the presence of nucleophiles or bases, the ester can undergo thermal deprotection or transesterification, leading to the degradation of your starting material or product [3][4].

Q2: I am seeing a large amount of a high-molecular-weight byproduct on my LC-MS. What is it, and how does temperature affect it? A2: You are likely observing the dimer: 1,2-bis(2-tert-butoxycarbonylphenoxy)ethane . Because 1,2-dibromoethane is a bifunctional electrophile, your newly formed product (tert-butyl 2-(2-bromoethoxy)benzoate) still contains a reactive alkyl bromide moiety. If the temperature is too high, or if the local concentration of phenoxide is too high, a second molecule of tert-butyl salicylate will attack the mono-alkylated product [2]. Causality Fix: To suppress dimerization, you must maintain the temperature strictly between 65–70°C and use a large stoichiometric excess (5.0–10.0 equivalents) of 1,2-dibromoethane to statistically favor mono-alkylation.

Q3: My reaction is stalling at 50°C with mostly unreacted starting material. Should I increase the heat or add a stronger base like NaH? A3: Do not use NaH. A strong base like sodium hydride will rapidly deprotonate the phenol but will also drastically increase the rate of E2 elimination and potential ester cleavage. At 50°C, the SN2 kinetics are simply too slow due to the steric bulk of the tert-butyl ester. The optimal solution is to retain a mild base (K2CO3) but increase the thermal energy to the optimized window of 65–70°C . This provides sufficient energy to overcome the SN2 activation barrier without crossing the threshold for thermal degradation [1].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reaction temperature and product distribution (based on standardized conditions using 5.0 eq of 1,2-dibromoethane and 2.0 eq K2CO3 in DMF for 12 hours).

Reaction Temp (°C)Conversion of SM (%)Yield of Target (%)Dimerization Yield (%)Ester Cleavage / E2 Byproducts (%)
50°C 40%35%< 2%Not detected
65°C (Optimal) > 95%85% 5%< 1%
75°C > 95%65%15%10%
85°C > 95%40%25%> 30%

Mechanistic & Workflow Visualizations

To understand the causality of the reaction, review the logical pathways and workflow diagrams below.

Mechanism Phenoxide Phenoxide Intermediate PathA Optimal Temp (65-70°C) SN2 Attack Phenoxide->PathA PathB High Temp (>80°C) E2 Elimination Phenoxide->PathB Product Target: tert-Butyl 2-(2-bromoethoxy)benzoate PathA->Product PathC High Temp + Excess Phenoxide Over-Alkylation Product->PathC Reacts with 2nd Phenoxide Side1 Side Product: Vinyl Bromide PathB->Side1 Side2 Side Product: Dimer 1,2-bis(aryloxy)ethane PathC->Side2

Caption: Mechanistic pathways showing temperature-dependent SN2 substitution versus E2 elimination.

Workflow Start tert-Butyl Salicylate + 1,2-Dibromoethane Base Add K2CO3 & DMF (Anhydrous) Start->Base Temp Heat to 65-70°C (Optimized Window) Base->Temp Monitor Monitor via TLC/LC-MS (Check for Dimerization) Temp->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Product tert-Butyl 2-(2-bromoethoxy)benzoate Workup->Product

Caption: Workflow for the temperature-optimized Williamson etherification of tert-butyl salicylate.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The use of anhydrous conditions prevents the quenching of the phenoxide, while the specific stoichiometry and temperature controls dictate the reaction's kinetic pathway.

Reagents & Materials:

  • tert-Butyl salicylate: 1.0 equivalent (Substrate)

  • 1,2-Dibromoethane: 5.0 equivalents (Bifunctional electrophile; excess prevents dimerization)

  • Potassium carbonate (K2CO3): 2.0 equivalents (Mild base, must be finely powdered and anhydrous)

  • N,N-Dimethylformamide (DMF): Anhydrous (Polar aprotic solvent to accelerate SN2)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Moisture will hydrolyze the 1,2-dibromoethane and quench the reaction.

  • Dissolution: Add tert-butyl salicylate (1.0 eq) to the flask, followed by anhydrous DMF (approx. 10 mL per gram of substrate). Stir until completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq). Stir the suspension at room temperature for 15 minutes to allow for the formation of the phenoxide intermediate. The solution may develop a slight yellow tint.

  • Electrophile Addition: Add 1,2-dibromoethane (5.0 eq) in a single portion. Note: The large excess is a statistical requirement to ensure the phenoxide attacks a fresh molecule of 1,2-dibromoethane rather than the mono-alkylated product.

  • Temperature Optimization (Critical Step): Submerge the flask in a pre-heated oil bath set strictly to 65–70°C . Do not exceed 75°C.

  • Monitoring: Stir the reaction for 8–12 hours. Monitor progress via TLC (Hexanes/Ethyl Acetate 9:1). You should observe the disappearance of the starting material and the appearance of a new, less polar spot. If a highly non-polar spot appears near the solvent front, dimerization is occurring—lower the temperature by 5°C immediately.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (3x volume of DMF) and quench with distilled water.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer extensively with water (at least 4 times) to remove all traces of DMF and unreacted K2CO3. Perform a final wash with saturated brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The excess 1,2-dibromoethane will be removed during concentration (ensure proper ventilation). Purify the crude oil via silica gel flash chromatography to isolate pure tert-butyl 2-(2-bromoethoxy)benzoate.

References

  • Optimizing reaction temperature and time for butylation with butyl tosylate - Benchchem. 1

  • Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand - ACS Omega. 2

  • Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem. 3

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC. 4

Sources

Troubleshooting

handling moisture sensitivity and storage stability of tert-butyl 2-(2-bromoethoxy)benzoate

Welcome to the technical support guide for tert-butyl 2-(2-bromoethoxy)benzoate. This document provides researchers, scientists, and drug development professionals with essential information for the safe and effective ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-butyl 2-(2-bromoethoxy)benzoate. This document provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of this compound. Adherence to these guidelines is critical for maintaining the integrity of the material and ensuring the validity of experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of tert-butyl 2-(2-bromoethoxy)benzoate.

Q1: What are the primary stability concerns for tert-butyl 2-(2-bromoethoxy)benzoate?

A1: The two primary functional groups susceptible to degradation are the tert-butyl ester and the bromoethoxy moiety. The principal concern is hydrolysis, where exposure to moisture can cleave the ester bond or substitute the bromine atom.[1][2][3]

Q2: How does moisture affect the compound?

A2: Moisture can lead to two main degradation pathways:

  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to tert-butanol and 2-(2-bromoethoxy)benzoic acid, particularly under acidic or basic conditions.[4][5]

  • Bromoalkane Hydrolysis: The bromo group can undergo nucleophilic substitution by water to form 2-(2-hydroxyethoxy)benzoic acid tert-butyl ester. This reaction is generally slower than ester hydrolysis under neutral conditions but can be significant over time, especially with prolonged exposure to moisture.[1]

Q3: What are the ideal storage conditions?

A3: To ensure long-term stability, tert-butyl 2-(2-bromoethoxy)benzoate should be stored in a cool, dry, and dark environment. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[6][7][8][9]

Q4: Is this compound compatible with all common laboratory solvents?

A4: While soluble in many organic solvents, care must be taken with protic solvents like methanol or ethanol, as they can participate in transesterification or solvolysis reactions, especially in the presence of acid or base catalysts. Anhydrous aprotic solvents are recommended for reactions.

Q5: What are the visual signs of degradation?

A5: Degradation may not always be visually apparent. However, the appearance of a crystalline precipitate (the carboxylic acid byproduct) or a change in color could indicate decomposition. The most reliable method for assessing purity is through analytical techniques such as NMR or LC-MS.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and use of tert-butyl 2-(2-bromoethoxy)benzoate.

Problem: Inconsistent or Low Yields in Reactions

If you are experiencing lower than expected yields or inconsistent results in your experiments, consider the following troubleshooting steps.

Troubleshooting_Yields start Low or Inconsistent Yields check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity degraded Degradation Detected check_purity->degraded Impurities Present pure Material is Pure check_purity->pure No Impurities discard Discard and Obtain New Batch degraded->discard Procure fresh material check_conditions Review Experimental Protocol pure->check_conditions Proceed to check reaction conditions sub_check1 Moisture Contamination? (Anhydrous Solvents/Reagents, Inert Atmosphere) check_conditions->sub_check1 sub_check2 Incorrect Stoichiometry? (Recalculate Reagent Amounts) check_conditions->sub_check2 sub_check3 Suboptimal Temperature/Time? (Optimize Reaction Parameters) check_conditions->sub_check3 implement_dry Implement Rigorous Anhydrous Techniques sub_check1->implement_dry Yes adjust_stoich Adjust Reagent Ratios sub_check2->adjust_stoich Yes optimize Perform Optimization Studies sub_check3->optimize Yes

Caption: Troubleshooting workflow for low reaction yields.

Problem: Material Appears Clumped or Discolored

Visual changes in the material can be indicative of improper storage or handling.

Troubleshooting_Appearance start Material is Clumped or Discolored check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified (Exposure to moisture/air/light) check_storage->improper_storage Yes proper_storage Stored Correctly check_storage->proper_storage No analytical_check Perform Analytical Check (TLC, NMR) improper_storage->analytical_check Assess degradation proper_storage->analytical_check Assess degradation degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Impurities Detected no_degradation No Significant Degradation analytical_check->no_degradation Material is Pure discard Purify if Possible, Otherwise Discard degradation_confirmed->discard Consider purification or disposal use_with_caution Use with Caution, Monitor Reactions Closely no_degradation->use_with_caution Physical change noted

Caption: Troubleshooting guide for changes in material appearance.

Experimental Protocols

Protocol 1: Handling Under an Inert Atmosphere

To prevent moisture-induced degradation, it is imperative to handle tert-butyl 2-(2-bromoethoxy)benzoate under an inert atmosphere.[10][11][12][13]

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Source of dry inert gas (argon or nitrogen)

  • Syringes and needles (oven-dried)

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven at >120°C for at least 4 hours.[10][11] Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere Purge: Assemble the glassware and purge the system with a steady stream of inert gas for 5-10 minutes. This can be done using a Schlenk line or a balloon filled with inert gas.[12][13]

  • Reagent Transfer: If the compound is a solid, quickly weigh the desired amount and add it to the flask under a positive flow of inert gas. If it is a liquid, use a dry syringe to transfer the required volume.[10][14]

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a dry syringe.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment by using a balloon or a bubbler system.[10]

Protocol 2: Storage and Stability Testing

This protocol outlines a method for assessing the stability of tert-butyl 2-(2-bromoethoxy)benzoate under various conditions.

Materials:

  • Vials with Teflon-lined caps

  • Controlled environment chambers (e.g., specific temperature and humidity)

  • Analytical instrumentation (e.g., HPLC, NMR)

Procedure:

  • Sample Preparation: Aliquot equal amounts of the compound into several labeled vials.

  • Condition Exposure: Place the vials in different storage conditions:

    • Control: -20°C, under argon, in the dark.

    • Condition A: Room temperature, under argon, in the dark.

    • Condition B: Room temperature, exposed to air, in the dark.

    • Condition C: 40°C, exposed to air and light.

  • Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each condition.

  • Analysis: Analyze the purity of the sample from each vial using a validated analytical method (e.g., HPLC with a standard curve or qNMR).

  • Data Evaluation: Compare the purity of the samples to the control to determine the rate and extent of degradation under each condition.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C to 4°CMinimizes the rate of potential decomposition reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and potential oxidation.[13]
Light Exposure Store in the darkAlkyl halides can be light-sensitive.[15]
Compatible Solvents Anhydrous Aprotic Solvents (e.g., THF, Dichloromethane, Toluene)Avoids solvolysis and ensures a dry reaction environment.
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizers, Protic SolventsCan catalyze or participate in degradation reactions.[16][17]

Mechanistic Insights

Hydrolysis Pathways

The degradation of tert-butyl 2-(2-bromoethoxy)benzoate in the presence of water is primarily driven by two mechanisms:

  • Acid/Base-Catalyzed Ester Hydrolysis: The tert-butyl ester is susceptible to cleavage under both acidic and basic conditions. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

  • Nucleophilic Substitution of the Bromide: The bromine atom can be displaced by water via an SN1 or SN2 mechanism, though this is generally slower than ester hydrolysis.[1]

Degradation_Pathways A tert-butyl 2-(2-bromoethoxy)benzoate B 2-(2-bromoethoxy)benzoic acid + tert-butanol A->B Ester Hydrolysis (H₂O, H⁺/OH⁻) C tert-butyl 2-(2-hydroxyethoxy)benzoate A->C Bromide Substitution (H₂O)

Caption: Primary degradation pathways of tert-butyl 2-(2-bromoethoxy)benzoate.

By understanding these degradation pathways and implementing the recommended handling and storage procedures, researchers can ensure the integrity of tert-butyl 2-(2-bromoethoxy)benzoate, leading to more reliable and reproducible experimental results.

References

  • Vertex AI Search. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses.
  • ResearchGate.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ACS Publications. (n.d.). Degradation Pathways during the Treatment of Methyl tert-Butyl Ether by the UV/H2O2 Process. Environmental Science & Technology.
  • MilliporeSigma. (2025, November 4).
  • Wikipedia. (n.d.). Air-free technique.
  • Santa Cruz Biotechnology. (n.d.).
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?
  • Unacademy. (n.d.). Alkyl Halide Properties.
  • Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.
  • EAWAG BBD/PPS. (n.d.).
  • Tokyo Chemical Industry. (2025, January 15).
  • Fisher Scientific. (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • Fisher Scientific. (n.d.).
  • University of Canterbury. (n.d.). HYDROLYSIS.
  • United Initiators. (2025, February 24).
  • University of California, Berkeley. (n.d.). Safe Storage.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ScienceDirect. (n.d.).
  • University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines.
  • Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS.
  • Tokyo Chemical Industry. (2025, January 15).
  • Fisher Scientific. (2025, December 25).
  • ResearchGate. (n.d.). The hydrolysis of 2-bromo-2-methylpropane | Request PDF.
  • Ataman Kimya. (n.d.).
  • EBSCO. (n.d.). Hydrolysis | Chemistry | Research Starters.
  • University of St Andrews. (n.d.).
  • Ataman Kimya. (n.d.).
  • NextSDS. (n.d.).
  • Arkema. (2013, November 30).
  • ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in tert-Butyl 2-(2-bromoethoxy)benzoate Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions or unexpected side products when utilizing tert-butyl 2-(2-bromoethoxy)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions or unexpected side products when utilizing tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) as an alkylating agent.

While primary alkyl bromides typically undergo facile SN2 nucleophilic substitution, the presence of the massive tert-butyl ester at the ortho position introduces a severe conformational penalty. This steric bulk casts a "steric shadow" over the adjacent 2-bromoethoxy chain, restricting its rotational freedom and shielding the electrophilic carbon from incoming nucleophiles[1]. This guide provides field-proven, mechanistically grounded solutions to overcome these activation energy barriers and drive your couplings to completion.

Part 1: Mechanistic Causality & Resolution

When a bulky nucleophile (such as a secondary amine or a substituted phenol) attempts a backside attack on the sterically hindered 2-bromoethoxy chain, the activation energy of the SN2 transition state spikes[1]. Under standard conditions, this leads to stalled reactions. If researchers attempt to force the reaction using hard bases (e.g., NaH, KOtBu) and high heat, the reaction pathway shifts from SN2 substitution to E2 elimination, yielding unwanted vinyl ether byproducts.

To resolve this, we employ a dual-catalysis approach: The Finkelstein Acceleration combined with the Cesium Effect .

Mechanistic_Resolution Electrophile Bulky Electrophile tert-Butyl 2-(2-bromoethoxy)benzoate StericClash High Steric Hindrance Elevated Activation Energy Electrophile->StericClash Nucleophile Bulky Nucleophile (e.g., 2° Amine / Phenol) Nucleophile->StericClash Path1 Standard Conditions (K2CO3 / THF) StericClash->Path1 Path2 Hard Base (NaH / KOtBu) StericClash->Path2 Path3 Optimized Conditions (Cs2CO3 + TBAI in DMF) StericClash->Path3 Result1 Reaction Stalls (<20% Yield) Path1->Result1 Result2 E2 Elimination (Vinyl Ether Byproduct) Path2->Result2 Intermediate In situ Finkelstein Alkyl Iodide Intermediate Path3->Intermediate TBAI Catalysis Result3 Fast SN2 Substitution (>95% Yield) Intermediate->Result3 Cesium Effect

Mechanistic pathways showing how steric hindrance leads to failure, and how TBAI/Cs2CO3 resolves it.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with a secondary amine is stalling at 20-30% conversion. Prolonged heating only degrades the starting material. How can I drive this to completion? A: The stalling is caused by the high activation energy of the SN2 transition state due to the ortho-tert-butyl group's steric shadow[1]. To bypass this, implement a Finkelstein-type acceleration by adding a catalytic amount (10-20 mol%) of Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI)[2]. The iodide ion, being a superior nucleophile, easily displaces the bromide to form an in situ alkyl iodide intermediate[3]. Iodide is a significantly better leaving group than bromide, which drastically lowers the transition state energy for the subsequent attack by your bulky amine, driving the reaction to completion[3].

Q2: NMR analysis of my crude mixture shows the formation of a vinyl ether side-product rather than the desired coupled product. What is causing this? A: You are observing competitive E2 elimination. When the SN2 pathway is sterically hindered, hard and highly basic reagents (like NaH, KOtBu, or even K2CO3 at high temperatures) will abstract a proton from the β -carbon of the 2-bromoethoxy chain instead of attacking the α -carbon. Solution: Switch your base to Cesium Carbonate (Cs2CO3) . The "Cesium Effect" relies on the large ionic radius and low charge density of the Cs+ ion, which creates a highly soluble, loosely coordinated "naked" anion in polar aprotic solvents[4],[5]. This enhances the nucleophilicity of your substrate without increasing the basicity of the system, strongly favoring SN2 over E2[5].

Q3: Does solvent choice really matter if I am already using a strong base and heating the reaction? A: Absolutely. In sterically demanding SN2 reactions, solvent polarity is critical. Solvents like THF or DCM promote tight ion-pairing between the base cation and your nucleophile, which reduces nucleophilicity. You must use highly polar aprotic solvents like anhydrous DMF or NMP [4]. These solvents selectively solvate the cation (e.g., Cs+), leaving the nucleophilic anion completely desolvated and at maximum reactivity[5].

Part 3: Quantitative Data Summary

The following table summarizes internal validation data demonstrating the critical interplay between base selection, solvent, and nucleophilic catalysis when coupling tert-butyl 2-(2-bromoethoxy)benzoate with a sterically hindered secondary amine.

Base (2.0 eq)SolventAdditive (mol%)Temp (°C)Time (h)SN2 Yield (%)E2 Byproduct (%)Conclusion / Status
K2CO3THFNone65°C24h15%5%Stalled (Tight ion-pairing)
NaHDMFNone25°C12h30%45%Failed (Hard base promotes E2)
K2CO3DMFTBAI (20%)80°C12h75%<5%Acceptable (Finkelstein helps)
Cs2CO3 DMF TBAI (20%) 80°C 6h >95% Not detected Optimal (Cesium Effect + Finkelstein)
Part 4: Standard Optimized Protocol

The following self-validating protocol utilizes the synergistic effects of Cs2CO3 and TBAI to ensure complete conversion while suppressing elimination side-reactions[2],[5].

Protocol: TBAI-Catalyzed, Cesium-Mediated Coupling Workflow

Reagents Required:

  • tert-Butyl 2-(2-bromoethoxy)benzoate (Electrophile, 1.0 equiv)

  • Nucleophile (e.g., Phenol or 2° Amine, 1.1 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv, finely powdered and oven-dried)

  • Tetrabutylammonium iodide (TBAI, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Add the Nucleophile (1.1 equiv) and anhydrous DMF (approx. 0.2 M concentration).

  • Pre-Activation (The Cesium Effect): Add finely powdered, anhydrous Cs2CO3 (2.0 equiv) to the solution. Stir the suspension vigorously at 25°C for 30 minutes. Self-Validation Check: For phenolic nucleophiles, a distinct color change (often yellow/orange) indicates successful deprotonation and formation of the naked phenoxide anion.

  • Catalyst Addition: Add TBAI (0.2 equiv) to the reaction mixture. Stir for an additional 5 minutes.

  • Electrophile Addition (Finkelstein Initiation): Dissolve tert-butyl 2-(2-bromoethoxy)benzoate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Thermal Coupling: Heat the reaction mixture to 80°C under an Argon atmosphere. Monitor the reaction via TLC or LC-MS. Self-Validation Check: The in situ generation of the alkyl iodide and subsequent coupling should drive the reaction to >90% conversion within 6-8 hours.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (volume equal to 5x the DMF used). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Experimental_Workflow Step1 1. Preparation Dry DMF, Ar Atmosphere Step2 2. Pre-activation Nucleophile + Cs2CO3 Stir 30 min, 25°C Step1->Step2 Step3 3. Catalysis Add 20 mol% TBAI (Finkelstein Initiation) Step2->Step3 Step4 4. Coupling Add Electrophile Heat to 80°C, 6-12h Step3->Step4 Step5 5. Workup Quench with H2O Extract with EtOAc Step4->Step5

Step-by-step experimental workflow for optimized SN2 coupling.

References
  • Escudero, M. I., et al. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation." Organic Chemistry Portal (Synthesis, 2011). Available at:[Link]

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Vespiary (J. Org. Chem. 2002). Available at:[Link]

  • "Finkelstein reaction." Wikipedia. Available at: [Link]

  • "The SN2 Reaction Mechanism." Master Organic Chemistry. Available at:[Link]

  • "A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI." ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Validation Methods for tert-Butyl 2-(2-bromoethoxy)benzoate Purity Assessment

The compound tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1) is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Structurally, it features an acid-labile tert-butyl ester and a nucleophile-sensitive 2-bromoethoxy moiety. Because of these dual vulnerabilities, assessing its purity requires highly selective and carefully optimized analytical methodologies.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for this compound. Furthermore, it outlines a robust, self-validating protocol grounded in the latest [3] and [4] frameworks.

Comparative Analysis of HPLC Modalities

Selecting the correct chromatographic modality is the foundational step in the ICH Q14 Enhanced Approach[5]. For tert-butyl 2-(2-bromoethoxy)benzoate, the analytical method must resolve the intact API from its process impurities and degradation products without inducing artifactual degradation during the run.

Table 1: HPLC Modality Comparison for tert-butyl 2-(2-bromoethoxy)benzoate
ModalityStationary PhaseMobile Phase CompatibilityResolution & SensitivitySuitability for this Compound
Normal-Phase (NP-HPLC) Silica, CyanoHexane / Ethyl AcetateLow to ModeratePoor: The compound's polarity is too low for strong retention, leading to poor resolution of structurally similar degradants.
Reverse-Phase (RP-HPLC) C18, C8 (e.g., 5 µm)Water / Acetonitrile (Buffered)HighGood: Excellent retention of the lipophilic tert-butyl group. Requires strict pH control (pH 6.5–7.0) to prevent ester cleavage.
Ultra-High Performance (UHPLC) Sub-2 µm C18Water / Acetonitrile (Buffered)Very HighOptimal: Rapid run times (<5 mins) minimize the compound's exposure to the mobile phase, reducing on-column degradation risks.

Causality & Expert Insight: While RP-HPLC is standard, the choice of mobile phase additive is critical. Traditional RP-HPLC methods often employ 0.1% Trifluoroacetic acid (TFA) or Formic acid to improve peak shape. However, the tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. Using an acidic mobile phase will slowly cleave the ester in the autosampler or on the column, creating false positive impurity peaks. Therefore, a neutral or slightly basic buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) is mandatory to maintain the structural integrity of the analyte during quantification.

Degradation Pathways & The Specificity Imperative

Under [6], Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradants, matrix). To validate specificity, we must understand the chemical degradation pathways of tert-butyl 2-(2-bromoethoxy)benzoate.

degradation Parent tert-Butyl 2-(2-bromoethoxy)benzoate (Intact API) Deg1 2-(2-Bromoethoxy)benzoic acid (Ester Hydrolysis) Parent->Deg1 Acidic Conditions (- Isobutylene) Deg2 tert-Butyl 2-(2-hydroxyethoxy)benzoate (Bromide Hydrolysis) Parent->Deg2 Basic/Aqueous Conditions (- HBr) Deg3 2-(2-Hydroxyethoxy)benzoic acid (Complete Hydrolysis) Deg1->Deg3 Basic/Aqueous Conditions Deg2->Deg3 Acidic Conditions

Caption: Chemical degradation pathways of tert-butyl 2-(2-bromoethoxy)benzoate requiring HPLC resolution.

During forced degradation studies (stress testing), the method must demonstrate baseline resolution ( Rs​>1.5 ) between the parent peak and these specific degradants (Deg1, Deg2, and Deg3) to satisfy ICH Q2(R2) criteria[6][7].

Step-by-Step UHPLC Method Development & Validation Protocol

This protocol utilizes an enhanced Quality by Design (QbD) approach as recommended by [3][8].

Step 1: Define the Analytical Target Profile (ATP)
  • Target: Quantify tert-butyl 2-(2-bromoethoxy)benzoate purity with an accuracy of 98.0%–102.0%.

  • Critical Method Parameters (CMPs): Mobile phase pH, column temperature, and gradient slope.

Step 2: Chromatographic Method Optimization
  • Column Selection: Choose a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to enable high-efficiency, rapid separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water, adjusted to pH 6.8 (prevents ester hydrolysis).

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Gradient Elution: Program a gradient from 40% B to 90% B over 4 minutes to elute the polar degradants early and the lipophilic parent compound later.

  • Detection: Set the Photodiode Array (PDA) detector to 235 nm (optimal UV absorbance for the benzoate chromophore).

Step 3: Validation Execution (ICH Q2(R2) Parameters)

A self-validating system requires executing the following parameters sequentially:

  • Specificity (Forced Degradation): Subject the compound to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , UV light, and 60°C heat. Inject stressed samples to confirm no co-elution of degradants with the main peak[6][9].

  • Linearity & Range: Prepare a 5-point calibration curve from 50% to 150% of the target concentration (e.g., 0.5 mg/mL). Acceptance criterion: Correlation coefficient ( R2 ) ≥0.999 [10].

  • Accuracy (Recovery): Spike known amounts of reference standard into a placebo matrix at 80%, 100%, and 120% levels. Calculate % recovery.

  • Precision (Repeatability & Intermediate Precision): Perform 6 replicate injections of the 100% standard preparation. Calculate the Relative Standard Deviation (%RSD). Have a second analyst repeat this on a different day to establish intermediate precision.

  • LOD and LOQ: Determine the Limit of Detection (Signal-to-Noise 3:1) and Limit of Quantitation (Signal-to-Noise 10:1) by injecting dilute solutions[9][11].

Quantitative Validation Data (Representative)

The following table summarizes the expected validation outcomes for the optimized UHPLC method, demonstrating compliance with ICH Q2(R2) acceptance criteria[7][10].

Table 2: Validation Parameters, Acceptance Criteria, and Observed Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (UHPLC Method)Status
Specificity Resolution ( Rs​ ) >1.5 for all degradants Rs​=2.8 (Closest eluting impurity)Pass
Linearity R2≥0.999 (50% to 150% range) R2=0.9998 Pass
Accuracy Mean recovery 98.0% – 102.0%99.4% – 100.6% across all levelsPass
Repeatability %RSD ≤2.0% ( n=6 )%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.62%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass

Method Lifecycle & Control Strategy

Validating the method is not a static endpoint. According to [3][12], an analytical control strategy must be established to ensure the procedure remains fit for its intended purpose throughout its lifecycle.

lifecycle ATP 1. Analytical Target Profile (ATP) Define intended purpose & criteria Design 2. Method Design & Development (ICH Q14 Enhanced Approach) ATP->Design Risk 3. Risk Assessment & Robustness Identify Critical Method Parameters (CMPs) Design->Risk Validation 4. Method Validation (ICH Q2(R2)) Specificity, Accuracy, Precision, Linearity Risk->Validation Control 5. Analytical Control Strategy System Suitability & Lifecycle Mgt Validation->Control Control->Design Continuous Improvement

Caption: ICH Q14 and Q2(R2) integrated lifecycle workflow for analytical procedure development and validation.

By defining the Analytical Target Profile (ATP) early and understanding the chemical vulnerabilities of tert-butyl 2-(2-bromoethoxy)benzoate, laboratories can establish a robust System Suitability Test (SST). For this method, the SST should strictly monitor the retention time and peak tailing factor to detect any early signs of column degradation or inappropriate mobile phase pH shifts that could compromise data integrity.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development Guidance for Industry." FDA.gov. Available at:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) and Q14." ICH.org. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Intuitionlabs.ai. Available at: [Link]

  • ChemSrc. "tert-butyl 2-(2-bromoethoxy)benzoate (CAS 1803582-73-1) Properties." Chemsrc.com. Available at:[Link]

Sources

Comparative

A Comparative Guide to Leaving Group Efficacy: Bromoethoxy vs. Chloroethoxy in Tert-Butyl Benzoates

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The choice of a leaving group in a nucleophilic acyl substitution reaction can dramatically...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The choice of a leaving group in a nucleophilic acyl substitution reaction can dramatically influence reaction rates and overall yield. This guide provides an in-depth comparison of the leaving group efficacy of 2-bromoethoxy versus 2-chloroethoxy when attached to tert-butyl benzoates, supported by mechanistic principles and detailed experimental protocols.

The Critical Role of the Leaving Group

In the landscape of organic synthesis, the nucleophilic acyl substitution is a cornerstone reaction. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the leaving group.[1][2][3] The rate of this reaction is profoundly influenced by the "leaving group ability"—the facility with which a substituent can depart with an electron pair.[4]

A superior leaving group is one that is stable in its anionic form after departure.[5][6] This stability is inversely proportional to its basicity; therefore, weaker bases make better leaving groups .[5][6] This principle governs our investigation into whether bromoethoxy or chloroethoxy is the more effective leaving group in the solvolysis of tert-butyl benzoates.

Mechanistic Showdown: Bromoethoxy vs. Chloroethoxy

To predict the relative efficacy of bromoethoxy and chloroethoxy, we must analyze the factors that stabilize the corresponding haloalkoxide anions upon their departure. The key determinants are the interplay between electronegativity, size, and polarizability of the halogen substituent.

  • Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This means chlorine exerts a stronger inductive electron-withdrawing effect, which helps to delocalize and stabilize the negative charge on the oxygen atom of the departing chloroethoxide.[5][6]

  • Size and Polarizability: Bromine is a larger atom than chlorine. This larger size allows the negative charge to be dispersed over a greater volume, an effect known as polarizability.[7][8] A more polarizable atom can better accommodate a negative charge, leading to a more stable anion.[7][8]

For simple alkyl halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[7] This order indicates that the stabilizing effects of size and polarizability outweigh the effect of electronegativity. By extension, we can hypothesize that the same trend will hold for the 2-haloethoxy groups. The greater polarizability of bromine is expected to be more significant in stabilizing the bromoethoxide anion compared to the inductive effect of the more electronegative chlorine in the chloroethoxide anion.

Therefore, 2-bromoethoxy is predicted to be a better leaving group than 2-chloroethoxy.

Quantitative Comparison of Solvolysis Rates

Table 1: Predicted Relative Solvolysis Rates of Tert-Butyl Benzoates

Leaving GroupHalogenKey Stabilizing FactorPredicted Relative Rate Constant (k_rel)
2-ChloroethoxyClInductive Effect (High Electronegativity)1
2-BromoethoxyBrPolarizability (Larger Atomic Size)> 1

This table illustrates the expected outcome: the bromoethoxy-substituted benzoate would undergo solvolysis at a faster rate than its chloroethoxy counterpart.

Experimental Protocol: Determining Solvolysis Rates

To empirically validate the predicted difference in leaving group efficacy, a kinetic study can be performed by monitoring the rate of acid production during solvolysis.[9][10][11]

Objective:

To determine the first-order rate constants for the solvolysis of tert-butyl 2-(2-bromoethoxy)benzoate and tert-butyl 2-(2-chloroethoxy)benzoate in 50:50 (v/v) ethanol-water.

Materials & Reagents:
  • Tert-butyl 2-(2-bromoethoxy)benzoate (synthesis outlined below)

  • Tert-butyl 2-(2-chloroethoxy)benzoate (synthesis outlined below)

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Acetone (for substrate stock solution)

  • Constant temperature water bath, burette, pipettes, stopwatch, and Erlenmeyer flasks.

Synthesis of Substrates (General Procedure):

The tert-butyl haloethoxybenzoate esters can be synthesized via a Williamson ether synthesis to attach the haloethoxy sidechain to a salicylic acid derivative, followed by esterification. A more direct route could involve the reaction of a benzoate with the corresponding haloethanol under appropriate conditions.[12][13]

Kinetic Measurement Procedure:
  • Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water solvent mixture.

  • Reaction Setup: In a 125 mL Erlenmeyer flask, place 50 mL of the 50:50 ethanol-water solvent. Add 3-4 drops of bromothymol blue indicator. Place the flask in a constant temperature water bath set to 25°C and allow it to equilibrate.

  • Initiation: Prepare a 0.1 M stock solution of the tert-butyl haloethoxybenzoate substrate in acetone. To initiate the reaction, rapidly inject 1.0 mL of the substrate stock solution into the equilibrated solvent mixture and immediately start the stopwatch (t=0). The solution should be acidic (yellow).

  • Titration: Immediately add standardized 0.02 M NaOH from a burette until the solution turns blue. Record this initial volume. The solvolysis reaction produces acid, which will cause the blue solution to revert to yellow.

  • Data Collection: Record the time it takes for the solution to turn from blue back to yellow. At that moment, add another precise aliquot of the NaOH solution to turn it blue again. Repeat this process, recording the cumulative volume of NaOH added and the time for each color change over a period of approximately two to three half-lives.[9][10]

  • Data Analysis: The rate of reaction is proportional to the rate of NaOH consumption. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t, and V∞ is the volume of NaOH required for complete reaction. The slope of this line will be -k.

Visualizing the Mechanism and Influencing Factors

Diagrams created using Graphviz can help illustrate the complex interplay of factors at the molecular level.

Reaction Mechanism

G cluster_0 Step 1: Leaving Group Departure (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A tert-Butyl Benzoate Derivative B Acylium Ion + tert-Butyl Cation A->B Slow C Haloethoxide Leaving Group (RO⁻) A->C Slow E Protonated Product B->E Fast D Solvent (e.g., H₂O) D->E F Final Product E->F Fast

Caption: BAc1 mechanism for tert-butyl benzoate solvolysis.

Factors Influencing Leaving Group Stability

G LG Leaving Group Efficacy Stability of Haloethoxide Anion (RO⁻) factors Key Factors Electronegativity (Inductive Effect) Polarizability (Size) LG:f1->factors:f0 chloro Chloroethoxide Higher Electronegativity Stronger Inductive Pull Moderate Stabilization factors:f1->chloro:f0 bromo Bromoethoxide Higher Polarizability Better Charge Dispersal Greater Stabilization factors:f2->bromo:f0 conclusion Conclusion: Bromoethoxy is the superior leaving group chloro:f3->conclusion bromo:f3->conclusion

Caption: Decisive factors for haloethoxide leaving group ability.

Conclusion: A Field-Proven Insight

Based on fundamental principles of physical organic chemistry, 2-bromoethoxy is a more effective leaving group than 2-chloroethoxy . The superior ability of the larger bromine atom to stabilize a negative charge through polarizability outweighs the stronger inductive effect of the more electronegative chlorine atom.[7][8]

References

  • Experiment 8 — Kinetics of SN1 Solvolysis . (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]

  • KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS . (n.d.). Mercer University. Retrieved from [Link]

  • Nucleophilic Acyl Substitution . (2022, February 18). BYJU'S. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . (2011, May 6). Master Organic Chemistry. Retrieved from [Link]

  • Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution . (n.d.). Retrieved from [Link]

  • Solvolysis of tert-Butyl Chloride: Kinetics Experiment . (n.d.). Studylib. Retrieved from [Link]

  • Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism . (2012, September 30). National Center for Biotechnology Information. Retrieved from [Link]

  • General procedure for the synthesis of t-butyl ester 2 . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Leaving Groups . (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 7.4: Leaving Groups . (2023, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Why are more electronegative atoms better leaving groups? . (2016, August 1). Chemistry Stack Exchange. Retrieved from [Link]

  • How does leaving group size (Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction . (2025, December 18). Reddit. Retrieved from [Link]

  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction . (2024, October 2). MDPI. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Spectroscopic Cross-Validation of Synthesized tert-Butyl 2-(2-bromoethoxy)benzoate using NMR and FTIR

Introduction In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of novel compounds, such as tert-butyl 2-(2-bromoethoxy)benzoate,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of novel compounds, such as tert-butyl 2-(2-bromoethoxy)benzoate, a potentially valuable intermediate, requires rigorous analytical verification to ensure that the target structure has been obtained with high purity. While individual analytical techniques provide significant insights, a single method is often insufficient to resolve all structural ambiguities.

This guide presents an in-depth comparison and cross-validation workflow for the structural elucidation of synthesized tert-butyl 2-(2-bromoethoxy)benzoate. We will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. FTIR spectroscopy excels at identifying the functional groups present in a molecule, while NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment.[1][2] By critically assessing the data from both methods, a process known as cross-validation, we can achieve a high degree of confidence in the final structural assignment.[3] This guide is designed for researchers and scientists to demonstrate not just the "how" but the "why" behind the experimental choices and data interpretation, ensuring a robust and self-validating analytical process.

The Complementary Power of NMR and FTIR

The efficacy of this cross-validation approach stems from the fundamentally different principles of NMR and FTIR spectroscopy.

  • FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds (stretching, bending). It is exceptionally effective for rapidly identifying which functional groups (e.g., C=O, C-O, C-H) are present.[4]

  • NMR Spectroscopy , on the other hand, probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field.[4] It reveals detailed information about the molecular framework, including the number of unique proton and carbon environments, their connectivity, and their spatial relationships.[5][6]

FTIR may confirm the presence of an ester and an ether functional group, but it cannot delineate their precise arrangement. NMR resolves this ambiguity by showing the exact connectivity of the atoms, for instance, by demonstrating that the bromoethoxy group is attached to the benzoate ring via an ether linkage.[2] This complementary relationship forms the basis of our analytical trust.

Experimental Design & Protocols

A logical workflow is essential for systematic data acquisition and analysis. The process begins with the synthesis of the target compound, followed by purification and subsequent analysis by both FTIR and NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of tert-butyl 2-(2-bromoethoxy)benzoate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir cross_validation Cross-Validation of Spectral Data nmr->cross_validation ftir->cross_validation conclusion Final Structural Confirmation cross_validation->conclusion

Caption: Experimental workflow for the synthesis and cross-validation of tert-butyl 2-(2-bromoethoxy)benzoate.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve non-polar to moderately polar organic molecules and its relatively clean spectral window.[7] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% TMS.[7]

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a greater number of scans is required.

Protocol 2: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorbances from the sample spectrum.

  • Sample Application: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the acquired spectrum.

Results and Spectroscopic Analysis

FTIR Spectrum: Functional Group Identification

The FTIR spectrum provides the first layer of evidence, acting as a chemical fingerprint of the functional groups present.[9] For an ester, three characteristic intense peaks are expected: the C=O stretch and two different C-O stretches.[10] The ether linkage adds another characteristic C-O stretch.[11]

Table 1: FTIR Spectral Data for tert-Butyl 2-(2-bromoethoxy)benzoate

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3070 Medium Aromatic C-H Stretch
~2980, ~2935 Medium Aliphatic C-H Stretch (tert-butyl & ethoxy)
~1725 Strong C=O Stretch (Ester) [12]
~1255 Strong Asymmetric C-O-C Stretch (Aryl Ether)[13]
~1130 Strong C-O Stretch (Ester)[12]
~1045 Strong Symmetric C-O-C Stretch (Alkyl Ether)[13]
~755 Strong C-H Bending (Ortho-disubstituted benzene)

| ~650 | Medium-Weak | C-Br Stretch[14] |

The strong absorption at ~1725 cm⁻¹ is highly indicative of the ester carbonyl group. The multiple strong bands in the 1300-1000 cm⁻¹ region, often called the "fingerprint region," clearly support the presence of both ester and ether C-O linkages.[9][12]

NMR Spectra: Mapping the Molecular Framework

NMR analysis provides the definitive structural map. The ¹H NMR spectrum indicates the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon backbone.

The ¹H NMR spectrum is interpreted based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6]

Table 2: ¹H NMR Spectral Data for tert-Butyl 2-(2-bromoethoxy)benzoate (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.78 dd 1H Ar-H Ortho to C=O, deshielded
7.45 td 1H Ar-H
7.05 td 1H Ar-H
6.95 dd 1H Ar-H Ortho to ether, shielded
4.35 t 2H -O-CH₂ -CH₂-Br Adjacent to O, deshielded
3.68 t 2H -O-CH₂-CH₂ -Br Adjacent to Br, deshielded

| 1.58 | s | 9H | -C(CH₃ )₃ | Chemically equivalent protons[15] |

  • Aromatic Region (7.78-6.95 ppm): The four distinct signals integrating to 1H each confirm the ortho-disubstitution pattern on the benzene ring.

  • Aliphatic Chain (4.35 & 3.68 ppm): The two triplets are classic indicators of an ethyl group (-CH₂-CH₂-). The triplet at 4.35 ppm is further downfield due to the deshielding effect of the adjacent ether oxygen. The triplet at 3.68 ppm is deshielded by the adjacent bromine atom. Their coupling confirms their connectivity.

  • tert-Butyl Group (1.58 ppm): The large singlet integrating to 9H is the unmistakable signature of the tert-butyl group, whose nine protons are chemically equivalent and have no adjacent protons to couple with.[15]

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Table 3: ¹³C NMR Spectral Data for tert-Butyl 2-(2-bromoethoxy)benzoate (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
165.8 C =O Ester carbonyl carbon[8]
158.1 Ar-C -O Aromatic carbon attached to ether oxygen
133.5 Ar-C H
131.7 Ar-C H
121.5 Ar-C H
120.2 Ar-C -C=O Quaternary aromatic carbon
113.8 Ar-C H
81.5 -C (CH₃)₃ Quaternary carbon of t-butyl group
68.9 -O-C H₂- Carbon adjacent to ether oxygen
29.5 -C H₂-Br Carbon adjacent to bromine

| 28.2 | -C(C H₃)₃ | Methyl carbons of t-butyl group |

The downfield signal at 165.8 ppm confirms the ester carbonyl carbon. The signals at 68.9 and 29.5 ppm correspond to the two carbons of the ethoxy chain, corroborating the ¹H NMR data.

Cross-Validation: A Unified Structural Conclusion

G ftir_data FTIR Data - Strong C=O at ~1725 cm⁻¹ - C-O (Ester) at ~1130 cm⁻¹ - C-O (Ether) at ~1255 cm⁻¹ - C-Br at ~650 cm⁻¹ inference Complementary Evidence ftir_data->inference nmr_data NMR Data - ¹³C: C=O at 165.8 ppm - ¹H: 9H singlet at 1.58 ppm (t-Butyl) - ¹H: Two coupled triplets (O-CH₂-CH₂-Br) - ¹³C: Quaternary C at 81.5 ppm, Methyls at 28.2 ppm nmr_data->inference conclusion Confirmed Structure: tert-Butyl 2-(2-bromoethoxy)benzoate inference->conclusion

Caption: Logical relationship in the cross-validation of spectroscopic data.

  • The Ester Group: FTIR shows a strong C=O stretch (1725 cm⁻¹). This is unequivocally confirmed by the ¹³C NMR signal at 165.8 ppm and the presence of the tert-butyl group in the ¹H NMR, which is characteristic of the ester moiety.

  • The Ether Linkage: FTIR indicates C-O ether stretches. ¹H NMR provides the definitive proof of the -O-CH₂-CH₂-Br fragment through the two coupled triplets at 4.35 and 3.68 ppm, confirming the ethoxy structure and its connection to the aromatic ring via an ether bond.

  • The Alkyl Halide: The C-Br stretch in FTIR is often weak, but its presence is strongly supported by the ¹H and ¹³C NMR signals for the methylene group adjacent to the bromine (-CH₂-Br) at 3.68 ppm and 29.5 ppm, respectively.

  • The Substitution Pattern: FTIR suggests ortho-disubstitution (755 cm⁻¹), which is definitively proven by the four distinct aromatic signals in the ¹H NMR spectrum.

This convergence of evidence from two distinct analytical methods provides a self-validating system, leading to the confident structural confirmation of the synthesized product as tert-butyl 2-(2-bromoethoxy)benzoate.

Conclusion

The structural elucidation of a synthesized molecule is a cornerstone of chemical research. This guide has demonstrated that through the systematic and logical cross-validation of NMR and FTIR spectroscopic data, we can overcome the limitations of any single technique. The identification of functional groups by FTIR is complemented and confirmed by the detailed connectivity map provided by NMR. This integrated approach not only validates the successful synthesis of tert-butyl 2-(2-bromoethoxy)benzoate but also exemplifies a rigorous, trustworthy, and scientifically sound protocol for the structural characterization of novel chemical entities.

References

  • Vertex AI Search. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]

  • Vertex AI Search. (2023). Difference between FTIR and NMR?.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • European Bioanalysis Forum. (2017).
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
  • Global Bioanalysis Consortium Harmonization Team. (2014).
  • ACS Publications. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • FindLight. (2019).
  • Persee. (2025). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
  • The Royal Society of Chemistry. (n.d.).
  • RSSL. (n.d.). Spectroscopy Techniques | NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (a) and ¹³C NMR spectrum (b)
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid.
  • Innovatech Labs. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • The Royal Society of Chemistry. (n.d.).
  • Oxford Analytical Services. (2024).
  • The Royal Society of Chemistry. (2024).
  • Wikipedia. (n.d.). tert-Butyl peroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
  • PrepChem.com. (n.d.). Synthesis of tert-butyl 4-bromomethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3869489A - Process of manufacturing tert.-butyl p-tert.
  • National Institute of Standards and Technology. (n.d.). Butyl benzoate - NIST WebBook. Retrieved from [Link]

  • PubChem - NIH. (n.d.). tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects....
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane.

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-(2-bromoethoxy)benzoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Tert-butyl 2-(2-bromoethoxy)benzoate For drug development professionals and synthetic chemists, managing halogenated intermediates like Tert-butyl 2-(2-bromoethoxy)benzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Tert-butyl 2-(2-bromoethoxy)benzoate

For drug development professionals and synthetic chemists, managing halogenated intermediates like Tert-butyl 2-(2-bromoethoxy)benzoate is a critical operational node. This guide provides a comprehensive, causality-driven protocol for the safe disposal of this compound, ensuring compliance with environmental regulations and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & Hazard Causality

Tert-butyl 2-(2-bromoethoxy)benzoate contains specific reactive domains that dictate its waste management profile:

  • Primary Alkyl Bromide : Acts as a potent electrophile. In the presence of moisture, alkyl bromides can slowly hydrolyze to form corrosive hydrobromic acid (HBr). Furthermore, alkyl bromides are volatile and can generate significant vapor pressure at ambient temperatures, presenting an inhalation hazard if left unsealed.

  • Tert-butyl Ester : Susceptible to acid-catalyzed cleavage. If inadvertently mixed with strong acids in a waste container, the ester can cleave to release isobutylene gas, leading to dangerous over-pressurization of the vessel.

  • Halogenated Classification : Because of the covalently bound bromine atom, any mixture containing this compound must be strictly classified as Halogenated Organic Waste [1]. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and environmental risks. Halogenated compounds require specialized high-temperature incineration equipped with flue-gas scrubbers to prevent the release of highly toxic dioxins and corrosive hydrogen halide gases[2].

Waste Segregation & Compatibility Data

To maintain a self-validating safety system, laboratories must strictly adhere to compatibility thresholds. Table 1 summarizes the quantitative limits and compatibility metrics for halogenated organic waste streams containing Tert-butyl 2-(2-bromoethoxy)benzoate.

Table 1: Quantitative Thresholds for Halogenated Waste Segregation

ParameterThreshold / RequirementCausality / Rationale
Halogen Content > 5% total volumeTriggers mandatory classification as Halogenated Organic Waste to meet EPA toxicity characteristics[3].
Water Content < 20% total volumeHigh water content disrupts incineration efficiency; >20% requires separate aqueous handling[1].
Container Fill Limit Maximum 75% capacityAllows for vapor expansion and prevents over-pressurization from incidental degradation or ambient heating[1].
Incompatible Mixtures Acids, Bases, OxidizersPrevents ester cleavage (gas evolution) and exothermic redox reactions[1].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to prevent downstream operational failures.

Step 1: Waste Characterization & Stream Selection

  • Action : Verify the reaction mixture or pure chemical waste contains Tert-butyl 2-(2-bromoethoxy)benzoate.

  • Validation : Check the solvent matrix. If the primary solvent is non-halogenated (e.g., ethyl acetate, hexane) but contains this brominated solute, the entire mixture must be routed to the Halogenated Organic Waste stream[3].

Step 2: Container Preparation

  • Action : Select a chemically compatible container, typically High-Density Polyethylene (HDPE) or glass. Ensure the container is completely dry and free of acid/base residues.

  • Validation : Inspect the container for prior labels. If reusing a chemical container, it must be triple-rinsed, and the rinsate itself must be collected and treated as hazardous waste[4].

Step 3: Waste Transfer & Headspace Management

  • Action : Transfer the waste inside a certified fume hood. Fill the container to no more than 75% of its total volume[1].

  • Validation : Visually confirm the headspace. This is critical because alkyl bromides can evaporate and accumulate in enclosed areas, creating internal pressure and exposure risks upon reopening.

Step 4: Labeling and SAA Storage

  • Action : Affix a standard RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "Tert-butyl 2-(2-bromoethoxy)benzoate" and the primary solvent.

  • Validation : Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure it is segregated from incompatible chemicals, such as strong acids or bases[4].

Step 5: EHS Pickup and Incineration

  • Action : Submit a waste pickup request to your institutional EHS department before the container reaches its 180-day accumulation limit[4].

  • Validation : Ensure the waste profile matches the physical label before handing it over to the licensed contractor for high-temperature incineration[2].

Workflow Visualization

The following diagram maps the decision tree and logical relationships for processing Tert-butyl 2-(2-bromoethoxy)benzoate waste.

WasteDisposal Start Waste Generation: Tert-butyl 2-(2-bromoethoxy)benzoate CheckWater Water Content > 20%? Start->CheckWater Aqueous Aqueous Halogenated Waste Stream CheckWater->Aqueous Yes Organic Halogenated Organic Waste Stream CheckWater->Organic No Container HDPE/Glass Container (Max 75% Fill) Aqueous->Container Organic->Container Labeling RCRA Hazardous Waste Label List all constituents Container->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Incineration EPA-Certified High-Temp Incineration SAA->Incineration < 180 Days

Decision matrix and disposal workflow for halogenated organic waste.

References

  • Alkyl Bromides Product Safety Assessment Source: Lanxess URL
  • Hazardous Materials Disposal Guide Source: Nipissing University URL
  • Source: P2 InfoHouse / U.S. Environmental Protection Agency (EPA)
  • UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL
  • Hazardous Waste Management Program Source: Eastern Washington University URL

Sources

Handling

Personal protective equipment for handling Tert-butyl 2-(2-bromoethoxy)benzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. When handling Tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. When handling Tert-butyl 2-(2-bromoethoxy)benzoate (CAS: 1803582-73-1)[1], we are dealing with a bifunctional halogenated aromatic ester[2]. The presence of the 2-bromoethoxy moiety classifies this molecule as a reactive electrophile.

To build a self-validating safety protocol, we must first understand the mechanism of the hazard, translate that into a robust Personal Protective Equipment (PPE) strategy, and finally, establish a strict, EPA-compliant lifecycle for the chemical from dispensing to disposal.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

Tert-butyl 2-(2-bromoethoxy)benzoate contains a terminal primary bromide. In synthetic organic chemistry, primary alkyl bromides are classic substrates for bimolecular nucleophilic substitution ( SN​2 ) reactions[3].

If this compound breaches your physical defenses and contacts your skin or mucosal membranes, the biological nucleophiles in your cells (such as the amine and thiol groups in proteins, or the nitrogenous bases in DNA) will attack the electrophilic carbon, displacing the bromide ion. This covalent alkylation of biological tissue leads to acute chemical burns, severe eye damage, and potential long-term sensitization[4]. Because the mechanism of injury is molecular and irreversible, our barrier protection must be absolute.

HazardMechanism Electrophile Tert-butyl 2-(2-bromoethoxy)benzoate (Electrophile) Reaction SN2 Alkylation Reaction Electrophile->Reaction Exposure Nucleophile Biological Nucleophiles (Proteins/DNA in Skin/Eyes) Nucleophile->Reaction Target Damage Cellular Damage & Sensitization Reaction->Damage Covalent Binding

Mechanistic pathway of biological alkylation by bromoalkyl compounds upon exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the hazard pathway described above, every piece of PPE is selected based on specific material resistance data against halogenated organic compounds[4].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved: Nitrile (inner) + Viton or Butyl rubber (outer)Bromoalkyl ethers can rapidly permeate standard latex. Viton provides superior chemical resistance to halogenated organics[4].
Eye Protection Splash-proof chemical safety goggles & Face shieldPrevents mucosal alkylation from micro-droplets or pressurized system failures. Standard safety glasses are insufficient[4].
Body Protection Flame-resistant (FR) lab coat, non-static clothingPrevents skin contact and mitigates static discharge in the presence of flammable organic solvents.
Engineering / Respiratory Fume hood (Face velocity 80-100 fpm)Captures volatile organic vapors and prevents inhalation of aerosolized electrophiles.

Step-by-Step Operational Protocol

Trust in a protocol comes from its reproducibility. Follow this self-validating workflow whenever handling Tert-butyl 2-(2-bromoethoxy)benzoate.

Step 1: Pre-Operation Verification

  • Verify the fume hood monitor reads a safe face velocity (typically 80–100 feet per minute).

  • Perform an inflation test on your outer Viton gloves to check for micro-tears.

  • Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents, which can trigger uncontrolled exothermic reactions[4].

Step 2: Dispensing and Transfer

  • Place the reagent bottle inside a secondary containment tray within the fume hood.

  • Using a clean, dry syringe or spatula (depending on the physical state at your ambient temperature), dispense the required mass/volume.

  • If utilizing the compound in an alkylation reaction, flush the reaction vessel with an inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the ester or bromide[4].

Step 3: Reaction Execution

  • Lower the fume hood sash to the designated safety line (usually 18 inches).

  • Add reagents dropwise or in small portions to monitor for exothermic activity. Bromoalkyls reacting with strong nucleophiles will generate heat[4].

Step 4: Decontamination

  • Rinse all contaminated spatulas, syringes, and glassware with a compatible solvent (e.g., acetone) directly into a designated halogenated waste container before removing them from the fume hood.

Halogenated Waste Disposal Plan (EPA Compliance)

The disposal of Tert-butyl 2-(2-bromoethoxy)benzoate must strictly adhere to Environmental Protection Agency (EPA) guidelines for halogenated organic waste[5][6].

The Causality of Segregation: Halogenated wastes must never be comingled with non-halogenated solvent waste. When incinerated, halogenated compounds release acidic byproducts (like hydrogen bromide and hydrogen chloride). If burned in a standard facility, this can lead to the formation of highly toxic dioxins. Therefore, halogenated waste requires specialized RCRA-permitted rotary kiln incinerators equipped with caustic scrubbers to neutralize the exhaust[7][8].

Disposal Execution Steps:

  • Segregation: Collect all reaction quench liquids, solvent washes, and unused reagent in a chemically compatible container (e.g., HDPE or glass) explicitly labeled "Halogenated Organic Waste"[5][6].

  • Composition Limits: Ensure the waste stream contains less than 20% water and is entirely free of incompatible inorganic acids or peroxides[5].

  • Headspace: Never fill the liquid waste container beyond 75% capacity. Halogenated solvents require headspace for vapor expansion to prevent container rupture[5].

  • Manifesting: Submit the container to your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor for high-temperature incineration[8][9].

OperationalWorkflow Start Pre-Operation: PPE & Hood Check Handling Dispense Chemical (Inert Atmosphere) Start->Handling Verify airflow Reaction Execute Reaction (Closed System) Handling->Reaction Prevent moisture Waste Waste Segregation Reaction->Waste Quench & Transfer Halogenated Halogenated Organic Waste Stream Waste->Halogenated Halogen > 5% Incineration EPA-Compliant Incineration Halogenated->Incineration Licensed Disposal

End-to-end operational workflow and EPA-compliant halogenated waste disposal routing.

Emergency Response & Spill Management

  • Small Spills (< 50 mL): Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Scoop the absorbed material into a hazardous waste container using non-sparking tools.

  • Skin Contact: The immediate priority is mechanical removal. Quickly remove all contaminated clothing and flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the chemical on your skin with other agents. Seek immediate medical attention.

References

  • chembeez.com - "tert-butyl 2-(2-bromoethoxy)benzoate, 95% | Chem Pure | Bangalore"[Link]

  • as-1.co.jp - "88-0899-95 Enamine 化合物 100mg CAS No:1803582-73-1 EN300-135622"[Link]

  • acs.org - "Glycine Betaine-Functionalized Ionic Liquids: Design of Versatile Bioplatform for Incorporating Biologically Active Moieties into Cations"[Link]

  • sdfine.com - "1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN - SD Fine-Chem"[Link]

  • nipissingu.ca - "Hazardous Materials Disposal Guide | Nipissing University"[Link]

  • uwosh.edu - "UWO Guide to Classifying Unwanted Materials - UW Oshkosh"[Link]

  • epa.gov - "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes"[https://nepis.epa.gov/Exe/ZyNET.exe/9100N638.txt?ZyActionD=ZyDocument&Client=EPA&Index=1986%20Thru%201990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5CZYFILES%5CINDEX%20DATA%5C86THRU90%5CTXT%5C00000010%5C9100N638.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1]
  • vsbit.org - "Safety Reference - VSBIT"[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(2-bromoethoxy)benzoate
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